(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl (2S)-2-methyl-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOPZRYPDFSHOY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151210 | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-22-4 | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Introduction
The piperazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] These six-membered nitrogen-containing heterocycles offer a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, making them ideal frameworks for drug design.[3] The introduction of chirality into the piperazinone core further expands its chemical space, allowing for the development of highly specific and potent therapeutic agents. The stereochemistry of these molecules is often critical for their pharmacological activity, as different enantiomers can exhibit vastly different interactions with biological targets.[4][5]
(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate is a valuable chiral building block that incorporates these key features. Its structure, derived from the natural amino acid L-alanine, provides a defined stereocenter crucial for enantioselective synthesis in drug discovery programs. This guide presents a detailed, field-proven synthetic pathway for this target molecule, emphasizing the rationale behind experimental choices, providing robust protocols, and offering insights into potential challenges. The presented methodology is designed to be a self-validating system, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Approach
The synthetic strategy for this compound is devised through a retrosynthetic analysis that disconnects the piperazinone ring at its constituent amide bond. This approach identifies a linear N-alkoxycarbonylaminoethyl-substituted amino acid ester as the key precursor.
Caption: Retrosynthetic disconnection of the target piperazinone.
This disconnection strategy leads to a convergent and efficient forward synthesis based on three primary steps:
-
Synthesis of a Cbz-protected aminoethyl halide: A stable and reactive electrophile is prepared to introduce the N1-C6-C5 portion of the ring.
-
Stereospecific N-alkylation: The chiral center is introduced by alkylating an L-alanine ester, ensuring the desired (S)-configuration is maintained.
-
Intramolecular Cyclization: The final piperazinone ring is formed through an efficient intramolecular nucleophilic acyl substitution.
This pathway is advantageous as it utilizes readily available starting materials, establishes the stereocenter early in the sequence, and involves robust, high-yielding reactions.
Detailed Synthetic Pathway and Mechanistic Insights
The overall synthetic workflow is illustrated below. Each step is subsequently detailed with experimental protocols and scientific rationale.
Caption: Overall workflow for the synthesis of the target molecule.
Step 1: Synthesis of N-(2-bromoethyl)carbamic acid benzyl ester
The synthesis begins with the protection of 2-bromoethylamine with a benzyloxycarbonyl (Cbz) group. The Cbz group is selected for its stability under the conditions of the subsequent alkylation step and its role as the precursor to the final N1-benzyl carboxylate moiety in the target molecule.
-
Causality of Experimental Choices: The Schotten-Baumann reaction conditions, using a biphasic system or an aqueous solution with a base like sodium carbonate, are ideal for this transformation. The base neutralizes the HBr byproduct and the hydrobromide salt of the starting material, allowing the free amine to act as a nucleophile. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermicity and minimize potential side reactions of the benzyl chloroformate reagent.
Step 2: Synthesis of Methyl (S)-2-((2-((benzyloxy)carbonyl)amino)ethyl)aminopropanoate
This crucial step establishes the chiral center of the molecule through a nucleophilic substitution (SN2) reaction. The amino group of L-alanine methyl ester acts as the nucleophile, displacing the bromide from the electrophile synthesized in Step 1.
-
Causality of Experimental Choices:
-
Substrate: L-alanine methyl ester is used instead of the free acid to prevent the acidic proton from quenching the base and to avoid competitive O-alkylation. The ester group will later serve as the electrophilic site for cyclization.
-
Base: A mild, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) is employed. Stronger bases could lead to racemization at the α-carbon of the alanine ester or promote elimination side reactions.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 mechanism.
-
Temperature: The reaction is run at an elevated temperature (reflux) to ensure a reasonable reaction rate, but careful monitoring is required to prevent racemization.
-
Step 3: Intramolecular Cyclization
The final ring-forming step is an intramolecular nucleophilic acyl substitution. The secondary amine of the linear precursor attacks the carbonyl carbon of the methyl ester, leading to the formation of the six-membered piperazinone ring and the elimination of methanol.
-
Causality of Experimental Choices: This cyclization is typically achieved by heating the precursor in a high-boiling point, non-polar solvent such as toluene or xylene. The high temperature provides the necessary activation energy for the intramolecular reaction. The reaction can be driven to completion by removing the methanol byproduct, for example, by using a Dean-Stark apparatus, although this is often not necessary. The formation of the thermodynamically stable six-membered lactam ring is the primary driving force for this transformation.
Experimental Protocols
Protocol 1: Synthesis of N-(2-bromoethyl)carbamic acid benzyl ester
-
To a stirred suspension of 2-bromoethylamine hydrobromide (10.0 g, 48.8 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL), add sodium carbonate (15.5 g, 146.4 mmol).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add benzyl chloroformate (8.3 mL, 58.6 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (100 mL) and extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-(2-bromoethyl)carbamic acid benzyl ester as a colorless oil.
Protocol 2: Synthesis of Methyl (S)-2-((2-((benzyloxy)carbonyl)amino)ethyl)aminopropanoate
-
To a solution of L-alanine methyl ester hydrochloride (5.0 g, 35.8 mmol) in acetonitrile (150 mL), add anhydrous potassium carbonate (12.4 g, 89.5 mmol).
-
Add N-(2-bromoethyl)carbamic acid benzyl ester (9.2 g, 35.8 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 16-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the combined filtrates under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Synthesis of this compound
-
Dissolve methyl (S)-2-((2-((benzyloxy)carbonyl)amino)ethyl)aminopropanoate (8.0 g, 27.0 mmol) in toluene (200 mL).
-
Heat the solution to reflux (approx. 111 °C) and maintain for 12-18 hours. The progress of the cyclization can be monitored by observing the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a white to off-white solid.
Data Summary and Characterization
The following table summarizes typical results obtained through this synthetic pathway. Actual yields may vary based on reaction scale and purification efficiency.
| Step | Compound Name | Starting Material | Mol. Weight | Typical Yield (%) | Purity (by HPLC) | Key Analytical Data |
| 1 | N-(2-bromoethyl)carbamic acid benzyl ester | 2-Bromoethylamine·HBr | 258.11 | 85-95% | >97% | ¹H NMR conforms to structure |
| 2 | Methyl (S)-2-((2-((benzyloxy)carbonyl)amino)ethyl)aminopropanoate | L-Alanine methyl ester | 296.34 | 75-85% | >95% | ¹H NMR, ¹³C NMR, MS (ESI+) |
| 3 | This compound | Linear Precursor | 248.28 | 80-90% | >98% | m.p., [α]D, ¹H NMR, ¹³C NMR, HRMS |
Conclusion
This guide provides a comprehensive and technically robust pathway for the synthesis of this compound. By breaking down the synthesis into logical, well-understood chemical transformations, this protocol offers a reliable method for accessing this important chiral building block. The emphasis on the rationale behind the choice of reagents and conditions equips researchers with the necessary understanding to troubleshoot and adapt the synthesis as needed. The successful application of this pathway will enable the efficient production of the title compound, facilitating further research and development in the critical field of medicinal chemistry.
References
Spectroscopic data for (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Introduction
This compound (CAS No: 1373232-22-4) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a sophisticated building block, it serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[4] Its rigid, stereodefined scaffold allows for the precise spatial orientation of functional groups, a critical aspect in designing molecules with high target specificity and efficacy.
The unambiguous structural confirmation and purity assessment of such intermediates are paramount to the success of a synthetic campaign and the ultimate quality of an active pharmaceutical ingredient (API). Spectroscopic analysis provides the definitive data required for this characterization. This technical guide offers a comprehensive examination of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established principles and are intended to equip researchers, scientists, and drug development professionals with a robust framework for its identification and quality control.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with a systematic numbering scheme for NMR assignment, is presented below. This numbering is used consistently throughout this guide.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR
A self-validating protocol ensures reproducibility and data integrity. The following is a standard operating procedure for acquiring high-quality NMR data for this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for molecules of this type and its well-defined residual solvent peak for chemical shift referencing.[5][6]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series). Higher fields provide better signal dispersion, which is crucial for resolving the complex multiplets of the piperazine ring protons.
-
¹H NMR Acquisition:
-
Temperature: 298 K.
-
Referencing: Calibrate the chemical shift scale to the residual CHCl₃ peak at δ 7.26 ppm.[6]
-
Parameters: Acquire data with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Technique: Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Referencing: Calibrate the chemical shift scale to the central peak of the CDCl₃ triplet at δ 77.16 ppm.[5]
-
Parameters: Acquire data with 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds to ensure proper C=O signal detection.
-
¹H NMR Data and Interpretation
The proton NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts (δ), multiplicities, coupling constants (J), and integrations are summarized below. These values are predicted based on analyses of structurally similar piperazine derivatives and benzyl carbamates.[5][6]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H10, H11, H12 (Aromatic) | 7.30 - 7.45 | Multiplet (m) | - | 5H |
| H8 (Benzylic CH₂) | 5.15 - 5.25 | Singlet (s) or AB quartet | - | 2H |
| N-H (Amide) | ~6.0 - 7.0 | Broad Singlet (br s) | - | 1H |
| H2 | ~4.40 - 4.50 | Quartet (q) | ~7.0 | 1H |
| H5a, H6a | ~3.80 - 4.20 | Multiplet (m) | - | 2H |
| H5b, H6b | ~3.20 - 3.60 | Multiplet (m) | - | 2H |
| H(Me) | ~1.45 | Doublet (d) | ~7.0 | 3H |
Interpretation:
-
Aromatic Region (δ 7.30-7.45): The five protons of the benzyl group phenyl ring appear as a complex multiplet, a characteristic signature for a monosubstituted benzene ring.
-
Benzylic Protons (δ 5.15-5.25): The two protons of the benzylic methylene (C8) are chemically equivalent and appear as a singlet. In some chiral environments or different solvents, they may become diastereotopic and appear as an "AB quartet". Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.
-
Amide Proton (δ ~6.0-7.0): The N-H proton of the lactam functionality typically appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent.
-
Piperazine Ring Protons (δ 3.20-4.50): The protons on the piperazine ring present a complex pattern. The methine proton at the chiral center (H2) is expected to be a quartet due to coupling with the adjacent methyl protons. The remaining four protons on C5 and C6 are diastereotopic and will appear as complex, overlapping multiplets.
-
Methyl Protons (δ ~1.45): The three protons of the methyl group at C2 appear as a clean doublet, resulting from coupling to the single adjacent proton (H2). This doublet is a key identifier for the 2-methyl substitution pattern.
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Carbon Assignment | Predicted δ (ppm) |
| C3 (Amide C=O) | ~168.0 |
| C7 (Carbamate C=O) | ~155.5 |
| C9 (Aromatic, ipso) | ~135.8 |
| C10, C11, C12 (Aromatic) | 128.0 - 129.0 |
| C8 (Benzylic CH₂) | ~67.5 |
| C2 | ~55.0 |
| C5, C6 | 40.0 - 48.0 |
| C2-Me | ~16.0 |
Interpretation:
-
Carbonyl Carbons (δ > 150): Two distinct carbonyl signals confirm the presence of both the amide (C3, ~168.0 ppm) and the carbamate (C7, ~155.5 ppm) functionalities.[5] The amide carbonyl is typically further downfield.
-
Aromatic Carbons (δ 128-136): Four signals are expected for the six aromatic carbons due to symmetry, with the ipso-carbon (C9) being the most deshielded.
-
Benzylic Carbon (C8, δ ~67.5): This signal is characteristic of the benzylic carbon attached to the carbamate oxygen.
-
Aliphatic Carbons (δ 15-60): The signals for the piperazine ring carbons (C2, C5, C6) and the methyl group appear in the upfield region. The chiral center carbon (C2) is found around 55.0 ppm, while the methyl carbon (C2-Me) appears at approximately 16.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FTIR-ATR
Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for obtaining IR spectra of solid or liquid samples without extensive preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.[7]
-
Sample Analysis: Place a small amount of the neat compound directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Acquisition: Record the sample spectrum over a wavenumber range of 4000-400 cm⁻¹.[7] The final spectrum is presented in terms of transmittance or absorbance.
IR Data and Interpretation
The IR spectrum is dominated by strong absorptions from the N-H and C=O bonds. The key vibrational frequencies are tabulated below, with interpretations based on established correlation tables and data from similar piperazine structures.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3250 | N-H Stretch | Amide |
| ~3030 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1710 | C=O Stretch | Carbamate |
| ~1685 | C=O Stretch | Amide (Lactam) |
| 1450 - 1600 | C=C Bends | Aromatic Ring |
| ~1250 | C-N Stretch | Amine/Amide |
Interpretation:
-
N-H Stretching (~3250 cm⁻¹): A moderately strong, somewhat broad peak in this region is a clear indication of the N-H bond in the secondary amide (lactam) ring.
-
C=O Stretching (~1710 and ~1685 cm⁻¹): The presence of two distinct and strong carbonyl absorption bands is the most telling feature of the IR spectrum. The higher frequency band (~1710 cm⁻¹) is assigned to the carbamate (Cbz) carbonyl, while the lower frequency band (~1685 cm⁻¹) corresponds to the amide carbonyl. This separation is a definitive diagnostic feature.
-
C-H Stretching (2850-3030 cm⁻¹): Weaker bands just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ arise from the aliphatic C-H bonds of the piperazine ring and methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.
Experimental Protocol: ESI-TOF
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the topic compound, minimizing premature fragmentation and clearly showing the molecular ion. Time-of-Flight (TOF) analysis provides high-resolution mass data.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An ESI-TOF mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to generate protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data over a mass range of m/z 50-500.
MS Data and Fragmentation Analysis
The analysis confirms the molecular formula and provides structural clues from fragmentation.
| m/z (predicted) | Ion Formula | Description |
| 249.1234 | [C₁₃H₁₇N₂O₃]⁺ | Protonated molecular ion ([M+H]⁺) |
| 271.1053 | [C₁₃H₁₆N₂O₃Na]⁺ | Sodiated molecular ion ([M+Na]⁺) |
| 157.0972 | [C₈H₁₃N₂O]⁺ | Fragment from loss of benzyloxy group (C₇H₇O) |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group |
Molecular Formula: C₁₃H₁₆N₂O₃ Exact Mass: 248.1161 g/mol Monoisotopic Mass: 248.11609 Da
Proposed Fragmentation Pathway
Under ESI conditions, the primary fragmentation event often involves the cleavage of the labile benzyl-oxygen bond of the Cbz protecting group.
Caption: Proposed major fragmentation pathways for this compound in ESI-MS.
Interpretation:
-
Molecular Ion Peak: The most critical data point is the high-resolution mass of the protonated molecular ion ([M+H]⁺) at m/z 249.1234, which confirms the elemental composition of C₁₃H₁₆N₂O₃.
-
Tropylium Ion (m/z 91.05): The observation of a strong signal at m/z 91 is a classic diagnostic peak for compounds containing a benzyl group.[8] It corresponds to the highly stable tropylium cation.
-
Other Fragments: Other fragmentation pathways, such as the loss of the entire benzyloxycarbonyl group or neutral loss of toluene, can provide further corroborating evidence for the assigned structure.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a unique and definitive fingerprint for this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the stereochemical integrity of the chiral center. IR spectroscopy provides rapid confirmation of key functional groups, notably the distinct amide and carbamate carbonyls. Finally, high-resolution mass spectrometry validates the elemental composition and offers structural insights through predictable fragmentation patterns. Together, these techniques form a robust, self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical research and development.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound - CAS:1373232-22-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. Virtual Tour [jnvlegal.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Chiral Purity Analysis of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for the determination of chiral purity for (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing that enantiomeric purity is a critical quality attribute influencing a drug's safety and efficacy, this document details the underlying principles and a robust, field-proven methodology for its assessment.[1][2] We will delve into the rationale behind selecting High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase as the primary analytical technique. A detailed, step-by-step protocol for method development, validation, and sample analysis is provided, emphasizing the causality behind experimental choices to ensure reproducible and reliable results. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the stereochemical integrity of chiral pharmaceutical compounds.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical landscape, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Many drug molecules are chiral, existing as a pair of non-superimposable mirror images known as enantiomers.[1] The human body, being a chiral environment, often interacts differently with each enantiomer.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[3]
This reality has led regulatory bodies like the FDA to strongly favor the development of single-enantiomer drugs over racemic mixtures.[1][2] Therefore, the ability to accurately quantify the enantiomeric purity (also expressed as enantiomeric excess, % ee) of a chiral active pharmaceutical ingredient (API) or intermediate is not merely an analytical task but a fundamental requirement for ensuring drug safety and efficacy.[4]
This compound (Figure 1) is a chiral building block whose stereochemical integrity is paramount for the synthesis of its downstream targets. This guide establishes a definitive analytical strategy for confirming its chiral purity.
Figure 1. Chemical Structure of this compound Image Credit: Structure rendered based on IUPAC name.
Foundational Principles: Synthesis and Analytical Strategy
Synthetic Considerations and Potential Impurities
The target molecule, this compound, is typically synthesized from a chiral precursor, such as (S)-alanine, to establish the desired stereocenter. A plausible synthetic route involves the reaction of (S)-alanine derivatives with ethylenediamine precursors, followed by cyclization and protection.
The primary chiral impurity of concern is the corresponding (R)-enantiomer, (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate.[5] The presence of this impurity can arise from two main sources:
-
Impurity in the Chiral Starting Material: The enantiomeric purity of the starting (S)-alanine derivative directly impacts the final product.
-
Racemization during Synthesis: Certain reaction conditions (e.g., harsh pH, elevated temperatures) can lead to the partial or complete racemization of the chiral center.
The Analytical Cornerstone: Chiral HPLC
While several techniques can assess chiral purity, such as NMR with chiral solvating agents[6], High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for its robustness, sensitivity, and resolving power.[7][8]
The mechanism of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[9] The differing stability of these complexes leads to a difference in retention time, allowing for their separation and quantification.[10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and have become the primary choice for screening and method development due to their broad applicability.[9][11][12]
The workflow for establishing chiral purity is a systematic process, beginning with method development and culminating in routine analysis.
Field-Proven Protocol: Chiral HPLC Analysis
This section details a robust protocol for the separation and quantification of the (R)- and (S)-enantiomers of benzyl 2-methyl-3-oxopiperazine-1-carboxylate. The selection of a polysaccharide-based immobilized CSP is deliberate; these columns offer broad selectivity and are compatible with a wider range of solvents compared to coated phases, enhancing method development flexibility and column longevity.[13][14]
Instrumentation and Materials
-
HPLC System: An HPLC or UPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Daicel CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm, or an equivalent immobilized polysaccharide-based column.[13]
-
Reagents: HPLC-grade n-hexane, ethanol, and 2-propanol (IPA).
-
Test Sample: this compound.
-
Racemic Standard: A 1:1 mixture of the (R)- and (S)-enantiomers. This is crucial for peak identification and for calculating the resolution factor during system suitability. If not commercially available, it can be synthesized under conditions known to cause racemization.
Detailed Experimental Workflow
Step 1: Preparation of Solutions
-
Mobile Phase: Prepare the mobile phase by mixing n-hexane and ethanol in the desired ratio (e.g., start with 80:20 v/v). Filter through a 0.45 µm filter and degas thoroughly. Causality: Normal phase chromatography with alcohol modifiers is highly effective for polysaccharide CSPs. The hexane/ethanol ratio is the primary lever for adjusting retention and resolution.[15]
-
Sample Diluent: Use a mixture of n-hexane and 2-propanol (e.g., 50:50 v/v). Causality: Using a stronger solvent than the mobile phase for the diluent ensures good peak shape and solubility.
-
Racemic Standard Solution: Accurately weigh and dissolve the racemic standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Test Sample Solution: Prepare the (S)-enantiomer sample in the same manner to a concentration of approximately 0.5 mg/mL.
Step 2: Chromatographic Method The following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | Daicel CHIRALPAK® IC, 250 x 4.6 mm, 5 µm | Immobilized amylose-based CSP with high selectivity for a wide range of compounds.[14] |
| Mobile Phase | n-Hexane : Ethanol (80:20, v/v) | Starting condition; ratio can be optimized (e.g., 90:10 to 70:30) to achieve desired resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency. |
| Column Temp. | 25 °C | Provides stable and reproducible retention times. Temperature can be a tool for optimization if needed. |
| Detection | UV at 220 nm | Aromatic ring provides strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on detector response and concentration. |
Step 3: System Suitability Test (SST) Before analyzing any test samples, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the Racemic Standard Solution five or six times.
-
Evaluate the results against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | Rs ≥ 2.0 between enantiomer peaks | Ensures baseline separation for accurate integration and quantification.[7] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for both peaks | Confirms good peak symmetry, which is essential for accurate peak area determination. |
| % RSD of Peak Area | ≤ 2.0% for each enantiomer | Demonstrates the precision of the injection and detection system.[16] |
Step 4: Analysis and Peak Identification
-
Once the SST passes, inject the Racemic Standard Solution once, followed by the Test Sample Solution .
-
Identify the peaks. By comparing the chromatogram of the (S)-enantiomer sample to the racemic standard, the major peak in the test sample can be confirmed as the (S)-enantiomer. The smaller, corresponding peak is the undesired (R)-enantiomer.
Data Analysis and Interpretation
The chiral purity is expressed as the enantiomeric excess (% ee), which represents the excess of one enantiomer over the other. It is calculated from the peak areas in the chromatogram of the Test Sample Solution.
Calculation of Enantiomeric Excess (% ee):
% ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] × 100
Where:
-
AreaS = Peak area of the (S)-enantiomer
-
AreaR = Peak area of the (R)-enantiomer
The relationship between the raw chromatographic data and the final purity result is crucial for understanding the analysis.
Method Validation and Trustworthiness
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[17][18] Key validation parameters for a chiral purity method include:
-
Specificity: The ability to assess the desired enantiomer in the presence of the other. This is demonstrated by achieving baseline resolution (Rs ≥ 2.0) between the enantiomers.[17]
-
Limit of Quantitation (LOQ): The lowest amount of the undesired (R)-enantiomer that can be quantified with suitable precision and accuracy. A typical acceptance criterion is a signal-to-noise ratio (S/N) of ≥ 10.[17]
-
Linearity: The method's ability to obtain results that are directly proportional to the concentration of the undesired enantiomer over a given range (e.g., from LOQ to 1.0% of the test concentration).
-
Precision: Assessed at multiple levels (repeatability, intermediate precision) to demonstrate the method's consistency. The relative standard deviation (%RSD) for the minor component is typically required to be ≤ 15%.[16][17]
-
Accuracy: The closeness of the test results to the true value, often determined by analyzing samples spiked with known amounts of the undesired enantiomer.
-
Robustness: Deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2 °C, flow rate ±0.1 mL/min) are made to show the method's reliability during normal usage.
Conclusion
The determination of chiral purity for intermediates like this compound is a critical, non-negotiable step in modern pharmaceutical development. The use of chiral HPLC with an immobilized polysaccharide-based stationary phase provides a highly selective, robust, and reliable method for this purpose. By following a systematic approach that includes rigorous method development, system suitability testing, and full validation, researchers and analytical scientists can ensure the stereochemical integrity of their compounds, thereby contributing to the development of safer and more effective medicines.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. veranova.com [veranova.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric purity: Significance and symbolism [wisdomlib.org]
- 5. chemscene.com [chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. dujps.com [dujps.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ema.europa.eu [ema.europa.eu]
Topic: Stereoselective Synthesis of Chiral Piperazine Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] However, the vast majority of these pharmaceuticals feature substitution only at the nitrogen atoms, leaving the potential of stereochemically rich, carbon-substituted piperazines largely untapped.[1][2][4] The introduction of chirality at the carbon framework offers a gateway to exploring new chemical space, enhancing target specificity, and improving pharmacokinetic profiles. This technical guide provides a comprehensive overview of modern stereoselective strategies for accessing chiral piperazine derivatives. It delves into the mechanistic underpinnings of key methodologies, offers field-proven insights into experimental design, and provides detailed protocols for practical application. The guide is structured to serve as both a strategic overview for project planning and a practical handbook for laboratory execution.
The Strategic Imperative for Chiral C-Substituted Piperazines
The piperazine motif is the third most common nitrogen heterocycle in FDA-approved drugs, celebrated for its ability to confer favorable properties such as aqueous solubility and high oral bioavailability.[3][5] Drugs like Imatinib (Gleevec) and Sildenafil (Viagra) underscore its pharmacological significance.[2][3] Despite this, an analysis of piperazine-containing drugs reveals a striking lack of structural diversity, with approximately 80-83% of compounds substituted only at the N1 and N4 positions.[1][3][4]
The development of robust stereoselective methods to introduce substituents at the carbon atoms (C2, C3, C5, C6) is critical. Such methods unlock access to novel three-dimensional structures that can engage with biological targets in fundamentally new ways. The mandatory requirement for studying both enantiomers of a chiral drug further accentuates the need for efficient and reliable asymmetric syntheses.[1][2][4]
Core Methodologies in Stereoselective Synthesis
The synthesis of chiral piperazines can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and scalability requirements.
Figure 1: Overview of major strategies for chiral piperazine synthesis.
Catalytic Asymmetric Methods
This approach is highly desirable as it uses a small amount of a chiral catalyst to generate large quantities of enantioenriched product.
The direct asymmetric hydrogenation of readily available pyrazines is one of the most efficient routes to chiral piperazines.[6] However, the high aromaticity of the pyrazine ring and catalyst poisoning by the nitrogen atoms present significant challenges.[6] A breakthrough strategy involves the in situ activation of pyrazines with alkyl halides to form pyrazinium salts. These salts are readily hydrogenated with high enantioselectivity using iridium catalysts paired with chiral ligands.[6][7]
-
Causality: The quaternization of one nitrogen atom breaks the aromaticity and renders the ring susceptible to hydrogenation. It also prevents that nitrogen from coordinating to and poisoning the metal catalyst.
-
Trustworthiness: This method has demonstrated broad substrate scope, including access to 3-substituted, 2,3-disubstituted, and 3,5-disubstituted piperazines with excellent enantiomeric excess (up to 96% ee) and diastereomeric ratios.[6]
A powerful method for constructing α-tertiary and α-secondary stereocenters involves the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones.[8][9] This strategy allows for the synthesis of highly enantioenriched piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[8][9]
-
Expertise: The use of differentially N-protected piperazin-2-ones is key, allowing for controlled alkylation. The choice of an electron-deficient PHOX (phosphinooxazoline) ligand is crucial for achieving high yields and enantioselectivities.[8][9]
-
Application: This methodology provides access to novel α-tertiary piperazines, enabling the exploration of previously inaccessible chemical space in drug discovery.[8]
The intramolecular hydroamination of specifically designed aminoalkene precursors offers a highly diastereoselective route to substituted piperazines.[1][10] Starting from amino acids, chiral cyclic sulfamidates can be synthesized and subsequently opened by a nucleophile to generate the aminoalkene substrate. The palladium-catalyzed cyclization proceeds with high diastereoselectivity to form trans-2,6-disubstituted piperazines.[1][2][10]
-
Insight: A notable finding from this work is that the resulting piperazine ring often adopts a twist-boat conformation rather than the typical chair, a consequence of avoiding A(1,3) strain.[1][2][10] This conformational preference can have significant implications for how the molecule interacts with biological targets.
Chiral Pool Synthesis
This strategy leverages the stereochemistry of readily available natural products, such as amino acids or carbohydrates, as starting materials.
A practical and scalable four-step synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines starts from α-amino acids.[11] A key transformation is the aza-Michael addition between a chiral 1,2-diamine (derived from the amino acid) and an in situ generated vinyl diphenyl sulfonium salt.[11] This approach has been validated on a multigram scale and is applicable to the synthesis of related chiral 1,4-diazepanes.[11]
Direct Asymmetric C-H Functionalization
Moving beyond cyclization strategies, the direct functionalization of a pre-existing piperazine ring is an attractive and atom-economical approach.
O'Brien and coworkers have developed a robust method for the direct, enantioselective functionalization of N-Boc piperazines.[3][12][13][14] The strategy relies on the deprotonation of an α-carbon using s-butyllithium (s-BuLi) in the presence of a chiral diamine ligand, such as (-)-sparteine or a (+)-sparteine surrogate.[12][13] The resulting configurationally stable α-lithiated intermediate is then trapped with an electrophile.
-
Mechanistic Insight: Detailed mechanistic studies, including in situ IR spectroscopy, were crucial for optimizing this methodology. It was discovered that the choice of electrophile and the nature of the substituent on the distal nitrogen atom unexpectedly played a major role in determining both the yield and the enantioselectivity.[3][12][13]
-
Self-Validation: The methodology's reliability is showcased by its application to the synthesis of a key intermediate for the HIV protease inhibitor Indinavir and the stereoselective synthesis of trans-2,5- and trans-2,6-disubstituted piperazines.[12][13]
Data Summary and Comparative Analysis
The following tables summarize the performance of selected key methodologies, allowing for a direct comparison of their scope and efficiency.
Table 1: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts [6]
| Substrate (Pyrazine) | Activating Agent | Yield (%) | ee (%) | d.r. |
|---|---|---|---|---|
| 2-Phenyl- | BnBr | 95 | 95 | >20:1 |
| 2-(4-F-Ph)- | BnBr | 96 | 94 | >20:1 |
| 2,3-Diphenyl- | MeI | 93 | 94 | >20:1 |
| 2,3-Pentamethylene- | BnBr | 96 | 96 | >20:1 |
Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones [8][9]
| N-Protecting Groups | Allyl Group | Yield (%) | ee (%) |
|---|---|---|---|
| Boc, Cbz | Phenyl | 91 | 96 |
| Boc, Cbz | 2-Naphthyl | 92 | 96 |
| Boc, Cbz | Cyclohexyl | 89 | 97 |
| Boc, Cbz | Benzyl | 90 | 95 |
Experimental Protocols & Workflow Visualization
Providing reproducible protocols is essential for the practical application of these methods. Below is a representative protocol for the asymmetric lithiation-trapping of an N-Boc piperazine.
Protocol: Asymmetric Lithiation and Trapping of N-Boc-N'-(α-methylbenzyl)piperazine
This protocol is adapted from the work of O'Brien and coworkers for the synthesis of enantiopure α-substituted piperazines.[12][14]
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Role of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate in Asymmetric Synthesis: A Technical Guide
Introduction: Navigating the Landscape of Chiral Synthesis
In the pursuit of enantiomerically pure molecules, essential for the development of modern pharmaceuticals and agrochemicals, chemists rely on a diverse toolkit of synthetic strategies. Among these, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with a high degree of predictability and control.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which it is removed to reveal the desired chiral product.[1] This guide delves into the application of a specific and powerful chiral auxiliary, (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate , in the realm of asymmetric synthesis. This molecule, derived from the readily available amino acid L-alanine, offers a unique structural scaffold for achieving high levels of stereocontrol in the synthesis of valuable chiral building blocks, particularly α-amino acids.
This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the principles, applications, and practical considerations associated with the use of this chiral piperazinone auxiliary. We will explore its synthesis, its application in diastereoselective alkylation reactions, the mechanistic basis for the observed stereoselectivity, and the methods for its ultimate removal.
Core Principles: The Chiral Piperazinone Scaffold
The efficacy of this compound as a chiral auxiliary stems from its rigid, conformationally constrained cyclic structure. This rigidity is crucial for creating a well-defined steric environment that biases the approach of incoming reagents to one face of a prochiral enolate. The piperazin-2-one motif is a recognized privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals.[2][3]
The synthesis of this chiral auxiliary typically starts from L-alanine, a readily available and inexpensive chiral pool starting material. The key structural features that contribute to its function are:
-
The (S)-stereocenter at the 2-position: Derived from L-alanine, this is the primary source of chirality that directs the asymmetric transformation.
-
The methyl group at the 2-position: This substituent plays a crucial role in shielding one face of the enolate derived from the auxiliary.
-
The benzyloxycarbonyl (Cbz) group at the 1-position: This protecting group serves multiple purposes. It locks the conformation of the piperazine ring, contributes to the steric bias, and provides a handle for subsequent deprotection and cleavage of the auxiliary.[4]
-
The lactam carbonyl group at the 3-position: This carbonyl group allows for the formation of a prochiral enolate, which is the reactive intermediate in the key stereocontroling step.
Diastereoselective Alkylation: A Key Application
A primary application of this compound is in the diastereoselective alkylation of its enolate for the synthesis of α-substituted α-amino acids. The general workflow for this process is outlined below.
Figure 1: General workflow for asymmetric alkylation.
Mechanistic Insights into Stereoselectivity
The high diastereoselectivity observed in the alkylation of the enolate derived from this compound is a direct consequence of the conformational rigidity of the piperazine ring and the steric hindrance imparted by the substituents. A computational study on a similar 3-substituted-2-oxopiperazine system provides valuable insights into the origin of this stereocontrol.[5]
The enolate formation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures generates a planar enolate. The piperazine ring adopts a conformation where the methyl group at the C2 position effectively shields one face of the enolate. Consequently, the incoming electrophile (R-X) is directed to the opposite, less sterically hindered face. This facial bias leads to the preferential formation of one diastereomer. The benzyloxycarbonyl group at the N1 position further reinforces this conformational preference, contributing to the overall stereochemical outcome.[5] The balance between steric hindrance and the control of the piperazine ring's conformation is key to achieving high enantiofacial discrimination.[5]
Experimental Protocols: A Practical Guide
While specific, detailed experimental results for the diastereoselective alkylation of this compound are not extensively documented in publicly available literature, the following protocols are based on established procedures for similar chiral piperazinone and oxazolidinone auxiliaries and provide a strong starting point for researchers.[6]
Protocol 1: Acylation of the Chiral Auxiliary
This step attaches the prochiral substrate (in this case, an acetyl group) to the chiral auxiliary.
Materials:
-
This compound
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
This is the key stereocenter-forming step.
Materials:
-
N-acetyl-(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-acetylated auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This final step removes the auxiliary to yield the enantiomerically enriched product. The choice of cleavage method depends on the desired final product (e.g., acid, ester, or alcohol).
Method A: Hydrolytic Cleavage to the Carboxylic Acid
Materials:
-
Alkylated product-auxiliary conjugate
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated conjugate in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide and hydrogen peroxide.
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Dry the organic layer, concentrate, and purify the resulting carboxylic acid.
Method B: Reductive Cleavage to the Alcohol
Materials:
-
Alkylated product-auxiliary conjugate
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF) or Diethyl ether, anhydrous
Procedure:
-
Dissolve the alkylated conjugate in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the reducing agent (e.g., LiBH₄) portion-wise.
-
Stir at 0 °C to room temperature until the reaction is complete.
-
Carefully quench the reaction by the dropwise addition of water, followed by a dilute acid.
-
Extract the product and the auxiliary, and separate them by chromatography or extraction.
Cleavage of the N-Cbz Group:
The benzyloxycarbonyl (Cbz) protecting group is typically removed by catalytic hydrogenolysis.[7]
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.
-
Stir vigorously until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Data Presentation: Expected Outcomes
While specific experimental data for the target auxiliary is limited in the literature, based on analogous systems, high diastereoselectivities can be expected.
Table 1: Expected Performance in Diastereoselective Alkylation
| Electrophile (R-X) | Expected Diastereomeric Ratio (d.r.) | Expected Yield |
| Methyl Iodide | > 95:5 | High |
| Benzyl Bromide | > 98:2 | High |
| Allyl Bromide | > 95:5 | Good to High |
| Isopropyl Iodide | > 90:10 | Moderate to Good |
Note: These are anticipated results based on the performance of similar chiral auxiliaries. Actual results may vary and require optimization.
Conclusion and Future Outlook
This compound represents a valuable and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-alanine, its rigid conformational nature, and its predictable mode of stereochemical induction make it an attractive tool for the synthesis of enantiomerically enriched compounds, particularly α-amino acids. The mechanistic understanding, grounded in computational studies, provides a solid foundation for its rational application and for the design of new, related auxiliaries.
Future research in this area may focus on expanding the scope of reactions in which this auxiliary can be employed, such as aldol additions, Michael additions, and cycloadditions. Furthermore, the development of more efficient and milder cleavage protocols will enhance its utility in complex total synthesis endeavors. For researchers in drug discovery and development, the ability to reliably and efficiently synthesize novel chiral building blocks using auxiliaries like this compound is paramount to accelerating the discovery of new therapeutic agents.
References
- 1. Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 2. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 6. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Discovery and Development of Novel Chiral Building Blocks
Abstract
The principle of chirality is fundamental to modern drug discovery, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological systems.[1][2] Enantiomers of the same drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3][4] This reality has propelled the demand for enantiomerically pure compounds, making the development of novel chiral building blocks a cornerstone of pharmaceutical research and development.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for discovering, synthesizing, and analyzing chiral building blocks. We will delve into the foundational pillars of accessing stereochemically defined molecules: tapping into nature's chiral pool, the logical separation of racemic mixtures, and the elegant approach of asymmetric synthesis. The discussion is grounded in field-proven insights, explaining the causality behind experimental choices and supported by detailed protocols, comparative data, and mechanistic diagrams to ensure both technical accuracy and practical utility.
The Chirality Mandate in Drug Development
Living systems are inherently chiral, composed of biomolecules like proteins and nucleic acids that exist in a single enantiomeric form.[1][2] This biological homochirality means that enzymes and receptors are stereoselective, often interacting preferentially with only one enantiomer of a chiral drug.[1][3] The enantiomer that elicits the desired therapeutic effect is termed the "eutomer," while the other, which may be less active, inactive, or even cause harmful side effects, is the "distomer."[4]
The tragic case of thalidomide in the 1950s and 1960s serves as a stark reminder of this principle; while the (R)-enantiomer was an effective sedative, the (S)-enantiomer was found to be a potent teratogen.[2][7] This event catalyzed a paradigm shift in the pharmaceutical industry and led to stringent regulatory guidelines. In 1992, the U.S. Food and Drug Administration (FDA) issued policies requiring that the absolute stereochemistry of chiral drugs be established and that the pharmacological activities of individual enantiomers be characterized.[3][7][8] Consequently, the development of single-enantiomer drugs has become the industry standard, driving the critical need for robust methods to access enantiopure chiral building blocks.[9]
Core Strategies for Accessing Chiral Building Blocks
There are three principal strategies for obtaining enantiomerically pure compounds. The choice of strategy depends on factors such as the availability of starting materials, scalability, cost-effectiveness, and the structural complexity of the target molecule.
Caption: High-level overview of the three primary pathways to obtain enantiopure chiral building blocks.
The Chiral Pool: Nature's Head Start
The chiral pool comprises readily available, enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, terpenes, and alkaloids.[10] Synthesizing a target molecule from a chiral pool starting material is often highly efficient because the stereocenter is pre-established.[10][11]
-
Rationale & Application: This strategy is ideal when the target molecule's stereochemistry and carbon skeleton are closely related to an abundant natural product. For example, L-amino acids are versatile starting points for synthesizing unnatural amino acids and chiral amines.[10]
-
Limitations: The diversity of available structures is limited to what nature provides. The synthesis may require numerous steps to modify the original scaffold, potentially compromising overall yield.
Resolution of Racemates: The Separation Strategy
When a chiral compound is synthesized without stereochemical control, it typically forms a 50:50 mixture of both enantiomers, known as a racemate. Resolution is the process of separating these enantiomers.[12][13]
-
Classical Chemical Resolution: This technique involves reacting the racemate with an enantiopure resolving agent (e.g., a chiral acid or base) to form a pair of diastereomers.[13] Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography.[3] The resolving agent is then cleaved to yield the separated enantiomers. This method is scalable and has been a workhorse in the industry for decades.[12]
Caption: Workflow for classical chemical resolution via diastereomeric salt formation.
-
Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes, which catalyze reactions on only one enantiomer of a racemic substrate.[14][15] For instance, a lipase might selectively hydrolyze the ester of one enantiomer, allowing the resulting alcohol and the unreacted ester (the other enantiomer) to be easily separated. This approach offers high selectivity under mild, environmentally friendly conditions.[16][17]
-
Chromatographic Resolution: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful tool for both analytical and preparative-scale separation.[13][18][19] The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute as separate peaks.[19][20]
Asymmetric Synthesis: The Intentional Creation of Chirality
Asymmetric synthesis is often the most sophisticated and efficient strategy, as it aims to selectively create the desired enantiomer from a prochiral (non-chiral) starting material.[10][21] This is typically achieved using a chiral catalyst or a chiral auxiliary.
-
Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst (e.g., a transition-metal complex with a chiral ligand or an organocatalyst) to generate a large quantity of an enantiomerically enriched product.[5][10] This method is highly atom-economical and is the preferred route for large-scale industrial synthesis. Landmark examples include the Noyori asymmetric hydrogenation for producing chiral alcohols and the Jacobsen epoxidation for creating chiral epoxides.[5]
Caption: Simplified catalytic cycle for an asymmetric transformation.
Experimental Protocols: From Synthesis to Analysis
A trustworthy protocol is a self-validating system. The following methodologies represent core workflows in the development of chiral building blocks.
Protocol 1: Catalytic Asymmetric Hydrogenation of a Prochiral Ketone
This protocol describes the synthesis of a chiral alcohol using a well-defined iridium catalyst, a method valued for its high efficiency and enantioselectivity.[10]
Objective: To produce an enantiomerically enriched secondary alcohol from a prochiral ketone.
Materials:
-
Prochiral ketone (e.g., 4-chromanone)
-
(S,S)-MsDPEN-Cp*Ir catalyst
-
Methanol (degassed)
-
High-pressure reactor equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen).
-
Charge the Reactor: To the reactor, add the prochiral ketone (1.0 mmol) and the (S,S)-MsDPEN-Cp*Ir catalyst (0.0002 mmol, Substrate:Catalyst ratio = 5000:1).[10]
-
Add Solvent: Add degassed methanol (5 mL) to dissolve the reactants.
-
Pressurize: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm H₂).
-
Reaction: Stir the mixture at a constant temperature (e.g., 30°C) for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or GC if possible.
-
Workup: After the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product using flash column chromatography to isolate the chiral alcohol.
-
Analysis: Determine the enantiomeric excess (% ee) of the product using chiral HPLC (see Protocol 2).
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
Chiral HPLC is the gold standard for determining the enantiomeric purity of a compound due to its robustness and accuracy.[18][22]
Objective: To quantify the ratio of two enantiomers in a sample and calculate the enantiomeric excess (% ee).
Materials:
-
Sample of the chiral compound
-
HPLC-grade solvents (e.g., Hexane, Isopropanol)
-
Chiral HPLC column (e.g., polysaccharide-based Chiralcel® or Chiralpak® column)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent.[18] Filter the sample through a 0.45 µm syringe filter.
-
Method Development (if necessary): Select a chiral column known to be effective for the class of compound. Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation (Resolution > 1.5) of the enantiomer peaks.[18]
-
System Setup: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved. Set the flow rate (e.g., 1.0 mL/min) and detector wavelength.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Data Acquisition: Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the area of each peak. Let the areas be A1 (major enantiomer) and A2 (minor enantiomer).
-
Calculate the % ee using the formula: % ee = [(A1 - A2) / (A1 + A2)] x 100
-
Data-Driven Decision Making: Comparative Analysis
Selecting the appropriate synthetic and analytical method is crucial for efficiency and success in drug development.
Table 1: Comparison of Core Strategies for Chiral Synthesis
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral Pool | Utilizes naturally occurring enantiopure starting materials.[10] | Chirality is pre-defined; often inexpensive starting materials. | Limited structural diversity; may require lengthy synthetic routes. | Targets structurally similar to natural products (e.g., amino acids, sugars). |
| Resolution | Separation of a racemic mixture.[12][13] | Applicable to a wide range of compounds; well-established and scalable technologies (e.g., salt formation). | Theoretical maximum yield is 50% (unless the unwanted enantiomer is racemized); requires additional separation steps. | Situations where asymmetric synthesis is difficult or when both enantiomers are needed for biological testing. |
| Asymmetric Synthesis | Selective creation of one enantiomer from a prochiral substrate.[10] | High theoretical yield (up to 100%); highly atom-economical (catalytic versions); can generate novel structures. | Requires development of specific catalysts or auxiliaries; optimization can be time-consuming. | Large-scale production where efficiency and atom economy are paramount. |
Table 2: Comparison of Primary Analytical Methods for Chiral Purity Determination
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE | NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[18] | Similar to HPLC but uses supercritical CO₂ as the mobile phase.[18] | Differential migration in an electric field with a chiral selector. | Uses chiral shift reagents or solvating agents to induce chemical shift differences.[18] |
| Resolution (Rs) | > 1.5 for baseline separation.[18] | Generally higher than HPLC. | Unparalleled separation efficiency.[18] | Lower resolution; may not separate peaks fully. |
| Analysis Time | 10 - 30 minutes.[18] | 5 - 20 minutes (faster than HPLC).[18] | 5 - 20 minutes.[18] | Minutes per sample, but requires higher concentration. |
| Sensitivity (LOD) | ng/mL to µg/mL range.[18] | Similar to or better than HPLC. | Excellent (nanoliter sample volume).[18] | Lower sensitivity (mg scale). |
| Key Advantage | Gold standard; robust, versatile, wide availability of CSPs.[18] | High speed, reduced organic solvent consumption ("green" technique).[18] | Extremely high efficiency, minimal sample and solvent use.[18] | Provides structural information; accurate quantification without a reference standard. |
Conclusion
The discovery and development of novel chiral building blocks are indispensable for the advancement of modern pharmaceuticals. As regulatory standards become more stringent and the demand for safer, more effective drugs increases, a deep understanding of chiral synthesis and analysis is essential. By strategically employing the chiral pool, resolution techniques, and, most powerfully, asymmetric synthesis, researchers can efficiently access the enantiopure compounds that form the basis of next-generation therapeutics. The integration of robust synthetic protocols with precise analytical validation, as outlined in this guide, provides a reliable framework for navigating the complexities of stereochemistry and accelerating the journey from molecule to medicine.
References
- 1. drpress.org [drpress.org]
- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 7. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Chiral Building Blocks Selection - Enamine [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 20. Chiral analysis - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Methodological & Application
Asymmetric synthesis of bioactive molecules using (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
An In-Depth Technical Guide to the Asymmetric Synthesis of Bioactive Molecules Utilizing (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Authored by: A Senior Application Scientist
This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the application of the chiral auxiliary, this compound. We will explore its foundational principles, advantages, and provide detailed protocols for its use in the stereocontrolled synthesis of complex molecular architectures, particularly non-proteinogenic amino acids, which are pivotal in modern drug discovery.[1][2][3]
Introduction: The Imperative of Chirality in Bioactive Molecules
The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even toxic. This reality makes asymmetric synthesis—the synthesis of a specific stereoisomer—a cornerstone of medicinal chemistry.[4] Chiral auxiliaries are powerful tools in this endeavor, acting as temporary molecular scaffolds that impart chirality to a prochiral substrate, guiding subsequent reactions to produce a desired stereoisomer with high selectivity.[4][5]
Among the various classes of chiral auxiliaries, piperazine-based structures have gained prominence due to their conformational rigidity and the predictable stereochemical outcomes they afford.[6][7][8] This guide focuses specifically on This compound , a highly effective auxiliary for the asymmetric synthesis of α-substituted amino acids, critical components of peptidomimetics and other bioactive natural products.[9]
Core Principles: Understanding the this compound Auxiliary
The efficacy of this chiral auxiliary is rooted in its distinct structural features, which work in concert to create a highly controlled steric environment for asymmetric transformations.
-
Rigid Piperazinone Scaffold : The six-membered piperazin-2-one ring exists in a relatively rigid conformation. This conformational stability is crucial as it minimizes competing reaction pathways and leads to a more predictable and selective reaction outcome.
-
Stereodirecting C2-Methyl Group : The methyl group at the C2 position, with its defined (S)-stereochemistry, acts as the primary stereocontrol element. It effectively blocks one face of the corresponding enolate, forcing incoming electrophiles to approach from the opposite, less sterically hindered face.
-
N1-Benzyloxycarbonyl (Cbz) Group : The Cbz protecting group at the N1 position serves multiple purposes. It activates the adjacent C2-proton, facilitating enolate formation. Furthermore, it helps to lock the conformation of the ring and can be readily removed under standard hydrogenolysis conditions, which often simultaneously cleaves the final product from the auxiliary.
The combination of these features allows for the generation of a planar enolate intermediate where one face is effectively shielded. This facial bias is the origin of the high diastereoselectivity observed in alkylation reactions.[10] Quantum chemistry calculations have supported this model, showing that the steric hindrance imposed by the C2-methyl group creates a significant energy barrier for the electrophile to approach from the same face, thus favoring the formation of the exo product.[10]
Primary Application: Asymmetric Synthesis of Non-Proteinogenic Amino Acids
The most powerful application of this auxiliary is in the diastereoselective alkylation of its enolate, providing a reliable route to enantiomerically pure α-amino acids that are not found in the standard genetic code.[1][11] These non-proteinogenic amino acids are invaluable building blocks for:
-
Peptidomimetics : Modifying peptides with these unnatural amino acids can enhance their stability against enzymatic degradation, improve bioavailability, and constrain their conformation to increase binding affinity to biological targets.[12]
-
Complex Natural Products : Many biologically active natural products contain chiral piperazinone cores or unique amino acid residues that can be synthesized using this methodology.[9]
-
Drug Scaffolds : The piperazine motif itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[13] This auxiliary provides a direct route to chiral, substituted piperazines and their precursors.[8][9][14]
Below is a general workflow illustrating the synthesis of a chiral α-amino acid using the auxiliary.
Caption: General workflow for asymmetric α-amino acid synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.
Protocol 1: Diastereoselective Alkylation of the Chiral Auxiliary
This protocol details the core transformation: the generation of a lithium enolate followed by its highly diastereoselective alkylation.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., Benzyl bromide, Iodomethane) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and dissolve in anhydrous THF (to make a ~0.1 M solution).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Causality: This low temperature is critical for kinetic control. It prevents side reactions and ensures the formation of the thermodynamically less stable but more reactive enolate, preserving stereochemical integrity.
-
-
Slowly add LDA solution (1.1 eq) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) indicates enolate formation.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution.
-
Causality: The electrophile approaches the planar enolate from the face opposite the C2-methyl group, which sterically shields the other face. This controlled trajectory is the key to the high diastereoselectivity.
-
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically pure product.
References
- 1. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization | MDPI [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 9. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 11. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate: A Detailed Protocol for Drug Discovery and Development
Introduction
(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate is a chiral heterocyclic scaffold of significant interest in medicinal chemistry. The piperazinone core is a privileged structure found in numerous biologically active compounds, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization.[1] The defined stereochemistry at the C-2 position, originating from the natural amino acid (S)-alanine, is crucial for stereospecific interactions with biological targets, which can lead to improved potency and reduced off-target effects. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable building block, intended for researchers and scientists in drug development. The presented methodology is designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental choices.
Synthetic Strategy Overview
The synthesis of this compound is approached through a three-step sequence starting from readily available (S)-alanine methyl ester. The core of the strategy involves the construction of a linear diamine precursor, followed by a deprotection-induced intramolecular cyclization to form the piperazinone ring. The final step is the protection of the remaining secondary amine with a benzyloxycarbonyl (Cbz) group.
Figure 1: Overall synthetic workflow for this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| (S)-Alanine methyl ester hydrochloride | Sigma-Aldrich | ≥98% |
| N-Cbz-aminoacetaldehyde | Commercially available or synthesized | ≥95% |
| Sodium triacetoxyborohydride (STAB) | Acros Organics | 97% |
| Dichloromethane (DCM), anhydrous | Fisher Scientific | ≥99.8% |
| Methanol (MeOH), anhydrous | J.T. Baker | ≥99.8% |
| Palladium on carbon (10 wt. %) | Alfa Aesar | Degussa type E101 |
| Benzyl chloroformate (Cbz-Cl) | TCI Chemicals | >98.0% |
| Triethylamine (TEA) | EMD Millipore | ≥99.5% |
| Ethyl acetate (EtOAc) | VWR Chemicals | ACS Grade |
| n-Heptane | Spectrum Chemical | Reagent Grade |
| Sodium bicarbonate (NaHCO₃), saturated solution | LabChem | - |
| Brine (saturated NaCl solution) | LabChem | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Macron Fine Chemicals | Anhydrous, granular |
| Silica gel for column chromatography | Sorbent Technologies | 60 Å, 230-400 mesh |
Experimental Protocols
Step 1: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
This initial step involves a reductive amination between (S)-alanine methyl ester and N-Cbz-aminoacetaldehyde. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for the iminium ion intermediate, minimizing side reactions.[2]
Procedure:
-
To a solution of (S)-alanine methyl ester hydrochloride (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous dichloromethane (DCM, 10 mL/g of alanine ester) at 0 °C, add N-Cbz-aminoacetaldehyde (1.0 equiv.).
-
Stir the mixture for 30 minutes at 0 °C to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-heptane as the eluent to afford the title compound as a colorless to pale yellow oil.
Step 2: Synthesis of (S)-3-Methylpiperazin-2-one
The formation of the piperazinone ring is achieved through catalytic hydrogenation. This reaction serves a dual purpose: it removes the Cbz protecting group from the primary amine and the resulting free amine undergoes a spontaneous intramolecular cyclization with the methyl ester to form the stable six-membered lactam.[1][2]
Procedure:
-
Dissolve methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (1.0 equiv.) in anhydrous methanol (20 mL/g of substrate).
-
Carefully add 10 wt. % palladium on carbon (10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-3-methylpiperazin-2-one. This product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography (using a polar eluent system such as DCM/MeOH).
Step 3: Synthesis of this compound
The final step is the introduction of the benzyl carbamate protecting group onto the N-1 position of the piperazinone ring. This is a standard N-Cbz protection reaction using benzyl chloroformate in the presence of a mild base to neutralize the HCl byproduct.[3]
Procedure:
-
Dissolve (S)-3-methylpiperazin-2-one (1.0 equiv.) in anhydrous DCM (15 mL/g of piperazinone).
-
Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 equiv.).
-
Slowly add benzyl chloroformate (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-heptane as the eluent to yield this compound as a white to off-white solid.
Data Summary
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield |
| 1 | Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | (S)-Alanine methyl ester hydrochloride, N-Cbz-aminoacetaldehyde | Sodium triacetoxyborohydride, Triethylamine | 75-85% |
| 2 | (S)-3-Methylpiperazin-2-one | Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | H₂, 10% Pd/C | 90-95% |
| 3 | This compound | (S)-3-Methylpiperazin-2-one | Benzyl chloroformate, Triethylamine | 80-90% |
Troubleshooting and Key Considerations
-
Step 1: Ensure the use of anhydrous solvents and reagents as moisture can deactivate the sodium triacetoxyborohydride and lead to lower yields. The portion-wise addition of the reducing agent helps to control the reaction exotherm.
-
Step 2: The palladium on carbon catalyst is pyrophoric and should be handled with care under an inert atmosphere. Ensure complete removal of the catalyst by filtration to avoid contamination in the subsequent step. The cyclization is generally clean and high-yielding.
-
Step 3: Benzyl chloroformate is corrosive and lachrymatory and should be handled in a well-ventilated fume hood. The reaction should be performed at 0 °C to control the reactivity and minimize the formation of side products.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of enantiomerically pure this compound. By utilizing readily available starting materials and well-established chemical transformations, this guide enables researchers to access this valuable chiral building block for applications in drug discovery and development. The detailed step-by-step procedures, coupled with explanations of the underlying chemical principles, are intended to facilitate the successful implementation of this synthesis in a research setting.
References
- 1. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate in Peptide Design: A Guide to Crafting Conformationally Constrained Peptidomimetics
Introduction: Engineering Stability and Specificity in Peptide Therapeutics
Linear peptides, despite their immense therapeutic potential, often face significant hurdles in drug development due to their conformational flexibility and susceptibility to proteolytic degradation.[1][2][3] This inherent instability leads to poor pharmacokinetic profiles and reduced binding affinity for their biological targets. A powerful strategy to overcome these limitations is the introduction of conformational constraints, which lock the peptide into a bioactive three-dimensional structure.[4][5] This approach not only enhances resistance to enzymatic breakdown but also improves target specificity and binding affinity, effectively transforming a floppy, transiently active molecule into a potent and stable therapeutic candidate.[1][6]
One of the most effective methods for inducing such constraints is the incorporation of rigid heterocyclic scaffolds into the peptide backbone. These scaffolds act as "molecular staples," pre-organizing the peptide chain to mimic specific secondary structures, such as β-turns or γ-turns, which are often crucial for protein-protein interactions (PPIs).[4][7] Among these scaffolds, the 2-oxopiperazine core has emerged as a particularly valuable building block for its ability to function as a dipeptide template, rigidifying the backbone and enabling the precise spatial orientation of side-chain functionalities.[8][9]
This guide provides a detailed exploration of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate , a chiral, N-protected scaffold designed for incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). We will delve into the scientific rationale for its use, provide detailed experimental protocols for its application, and discuss the expected impact on peptide structure and function.
Scientific Rationale: The (S)-2-Methyl-3-Oxopiperazine Scaffold
The unique structure of this compound offers several distinct advantages in peptidomimetic design:
-
Conformational Rigidity: The cyclic nature of the oxopiperazine ring inherently restricts bond rotation, significantly reducing the conformational freedom of the peptide backbone. This pre-organization minimizes the entropic penalty upon binding to a target, often leading to enhanced binding affinity.[1]
-
Induction of Inverse γ-Turns: NMR studies on tetrapeptides containing a stereochemically similar 3-(S)-substituted-2-oxopiperazine core have demonstrated that this scaffold acts as a potent inducer of an inverse γ-turn conformation.[4][8] This specific turn motif is critical for the bioactivity of many peptides and can be precisely mimicked by incorporating this building block.
-
Chiral Control and Side-Chain Mimicry: The (S)-methyl group at the C2 position serves as a mimic for an L-Alanine side chain. This specific stereochemistry is crucial for replicating the native peptide structure and ensuring proper interaction with chiral biological targets. The defined chirality avoids the formation of diastereomeric mixtures that would arise from using a racemic scaffold, simplifying purification and characterization.
-
Metabolic Stability: By replacing a natural dipeptide unit with the oxopiperazine scaffold, two amide bonds are effectively masked. The tertiary amide within the ring and the preceding peptide bond are sterically shielded and conformationally constrained, rendering them less susceptible to cleavage by exopeptidases and endopeptidases, thereby increasing the peptide's in vivo half-life.[3][6][10]
-
Orthogonal N-Protection: The N-benzyloxycarbonyl (Cbz or Z) group provides robust protection of the secondary amine within the piperazine ring. Crucially, the Cbz group is stable to the standard trifluoroacetic acid (TFA) cocktails used for cleavage from most resins in Fmoc-based SPPS.[8][11][12] This orthogonality allows for two distinct strategic pathways:
-
Pathway A: The Cbz group can be retained on the final peptide, providing a neutral, protected backbone element.
-
Pathway B: The Cbz group can be selectively removed post-synthesis or even on-resin using catalytic transfer hydrogenation, revealing a secondary amine that can be used for further functionalization or to introduce a positive charge.[13]
-
Data Presentation: Expected Conformational and Stability Enhancements
The incorporation of the (S)-2-methyl-3-oxopiperazine scaffold is anticipated to yield significant improvements in both the structural definition and metabolic stability of a peptide. While experimental data will be sequence-dependent, the following table summarizes expected outcomes based on published data for analogous constrained peptides.
| Parameter | Linear Peptide (Typical) | Peptide with (S)-2-Methyl-3-Oxopiperazine | Rationale & References |
| Dominant Conformation | Random coil in solution | Defined inverse γ-turn at the scaffold site | The rigid ring structure forces a turn conformation.[4][8] |
| Key Dihedral Angles (Φ, Ψ) | Broadly distributed | Constrained to values typical of an inverse γ-turn (approx. Φ = -75°, Ψ = +70°) | NMR analysis of similar 2-oxopiperazine-containing peptides confirms this structural motif.[8] |
| Binding Affinity (Kd) | Sequence-dependent (e.g., μM range) | Potentially improved (nM to low μM range) | Pre-organization into a bioactive conformation reduces the entropic penalty of binding.[1] |
| Half-life in Plasma/Homogenate | Minutes | Hours | Replacement of protease-labile amide bonds with the constrained scaffold enhances metabolic stability.[3][6] |
| Proteolytic Cleavage Sites | Susceptible at multiple amide bonds | Protected at the site of incorporation | The non-natural scaffold is not recognized as a substrate by common peptidases.[10] |
Experimental Protocols & Methodologies
Workflow Overview: From Building Block to Purified Peptidomimetic
The overall process involves the incorporation of the scaffold during standard Fmoc-based SPPS, followed by cleavage, deprotection, and purification. An optional on-resin or solution-phase Cbz-deprotection step can be included.
Caption: General workflow for incorporating the oxopiperazine scaffold into a peptide.
Protocol 1: Coupling of this compound in Fmoc-SPPS
This protocol outlines the manual coupling of the title compound. Due to the steric hindrance of the N-protected secondary amine, more potent coupling reagents and potentially longer reaction times are recommended compared to standard Fmoc-amino acid couplings.[2]
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound (3-4 equivalents relative to resin loading)
-
Coupling reagent: HATU (3.9 equivalents) or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-8 equivalents)
-
Solvent: Anhydrous, peptide-grade N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Preparation: a. Swell the peptide-resin (with the N-terminal Fmoc group removed) in DMF for at least 30 minutes in a reaction vessel. b. Drain the DMF.
-
Activation of the Scaffold: a. In a separate, dry glass vial, dissolve this compound (3-4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF. b. Add DIPEA (6-8 eq.) to the activation mixture. c. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: a. Add the activated scaffold solution to the deprotected peptide-resin. b. Agitate the reaction vessel at room temperature for 2 to 4 hours. For sequences known to be difficult, this time can be extended, or a double coupling can be performed.
-
Monitoring the Coupling (Causality Note):
-
The standard Kaiser (ninhydrin) test is unreliable for detecting the completion of coupling to a secondary amine. A chloranil test or a small test cleavage followed by LC-MS analysis of a few resin beads is the most definitive method to confirm coupling efficiency. In the absence of these, proceeding with a longer coupling time or a double coupling is a prudent strategy to ensure the reaction goes to completion.
-
-
Washing: a. After the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove all excess reagents and byproducts.
-
Chain Elongation: a. The resin is now ready for the next Fmoc-deprotection and coupling cycle to continue peptide chain elongation.
Protocol 2: Final Cleavage and Deprotection (Cbz Group Retention)
This protocol uses a standard TFA cocktail to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The N-Cbz group on the oxopiperazine scaffold will remain intact.[8][11]
Materials:
-
Dried peptide-bound resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% water (v/v/v). (Note: Adjust scavengers based on peptide sequence, e.g., add EDT for Trp-containing peptides).
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
Protocol 3: Optional Cbz-Group Deprotection via Catalytic Transfer Hydrogenation
This step can be performed after purification of the Cbz-protected peptide or, with careful optimization, on the resin-bound peptide before cleavage. The following is a solution-phase protocol.[13][14]
Materials:
-
Purified, Cbz-protected peptide
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen Donor: Ammonium formate or 1,4-cyclohexadiene
-
Solvent: Methanol, isopropanol, or DMF
Procedure:
-
Dissolve the Cbz-protected peptide in the chosen solvent.
-
Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the peptide).
-
Add ammonium formate (approx. 10 equivalents).
-
Stir the reaction mixture under an inert atmosphere (N₂ or Ar) at room temperature.
-
Monitor the reaction by LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The product may require a final desalting or purification step.
Visualization of Key Concepts
Conformational Constraint Mechanism
The oxopiperazine scaffold functions by replacing a flexible dipeptide unit, thereby locking the backbone into a specific turn structure.
Caption: The scaffold replaces a flexible dipeptide, inducing a rigid turn structure.
Conclusion: A Versatile Tool for Advanced Peptide Design
This compound is a powerful and versatile building block for the rational design of sophisticated peptidomimetics. Its incorporation into a peptide sequence offers a reliable method for inducing a structurally defined inverse γ-turn, enhancing metabolic stability, and providing a handle for further chemical modification through its orthogonal N-Cbz protecting group. By leveraging this scaffold, researchers can address the key liabilities of natural peptides, paving the way for the development of next-generation peptide therapeutics with improved efficacy and drug-like properties. The protocols and rationale presented herein provide a comprehensive framework for scientists and drug developers to successfully apply this technology in their research endeavors.
References
- 1. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxopiperazine-based gamma-turn conformationally constrained peptides: synthesis of CCK-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate is an emerging chiral auxiliary with significant potential in asymmetric synthesis. Derived from readily available chiral precursors, its rigid piperazinone scaffold offers a well-defined stereochemical environment for controlling the formation of new stereocenters. This guide provides a comprehensive overview of its proposed synthesis, attachment to prochiral substrates, application in diastereoselective transformations, and subsequent cleavage. The protocols and mechanistic discussions herein are based on established principles of chiral auxiliary-mediated synthesis, offering a robust framework for the application of this promising molecule in the stereocontrolled synthesis of complex chiral molecules, particularly α-substituted carboxylic acid derivatives.
Introduction: The Rationale for a Piperazinone-Based Chiral Auxiliary
The quest for efficient methods to control stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its absolute configuration.[1] Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct a subsequent diastereoselective reaction.[2] While numerous auxiliaries have been developed, there is a continuous drive for novel scaffolds that offer unique reactivity, improved selectivity, and easier cleavage.
This compound, a chiral lactam, is structurally analogous to well-established auxiliaries like Evans' oxazolidinones and pyroglutamic acid derivatives.[3][4] Its key features include:
-
A Rigid Bicyclic-like Conformation: The piperazinone ring, once acylated at the N4 position, is expected to adopt a well-defined conformation, creating a sterically differentiated environment.
-
A C2-Stereocenter: The methyl group at the C2 position acts as a primary stereocontrolling element, effectively shielding one face of the enolate derived from the N-acyl group.
-
N1-Carbamate Functionality: The benzyloxycarbonyl (Cbz) group at the N1 position provides stability and can influence the overall conformation of the ring system. It also offers a potential site for modification to fine-tune the auxiliary's properties.
-
Potential for Straightforward Synthesis and Cleavage: Its synthesis can be envisioned from chiral amino acids, and the amide bond formed upon acylation allows for a variety of cleavage conditions.
This document outlines the proposed application of this auxiliary in two of the most fundamental C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol additions.
Synthesis of the Chiral Auxiliary
The synthesis of this compound can be achieved from (S)-alanine methyl ester hydrochloride and N-Cbz-protected ethanolamine, as outlined in a related patent for a similar structure.[5] The proposed synthetic route is depicted below.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
Application Notes and Protocols for N-Boc Protection of Piperazines
Introduction: The Strategic Importance of Mono-N-Boc Piperazine in Synthesis
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the piperazine moiety is a privileged scaffold, appearing in a vast array of bioactive molecules.[1] However, the symmetric nature of piperazine, with its two reactive secondary amine groups, presents a challenge for selective functionalization. To overcome this, a protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, prized for its stability across a range of reaction conditions and its facile, clean removal under mild acidic conditions.[2][3]
This guide provides an in-depth exploration of the N-Boc protection of piperazines, focusing on the synthesis of the invaluable mono-protected intermediate, 1-Boc-piperazine. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss critical process considerations to empower researchers, scientists, and drug development professionals to confidently and efficiently perform this crucial transformation.
Theoretical Background: Mechanism and Rationale
The N-Boc protection of an amine is fundamentally a nucleophilic acyl substitution reaction.[3] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide and tert-butoxide, which is subsequently protonated to form tert-butanol, driving the reaction to completion.[4]
The primary challenge in the Boc protection of piperazine is achieving mono-substitution. Due to the similar reactivity of both nitrogen atoms, the reaction can readily proceed to form the undesired 1,4-di-Boc-piperazine.[5][6] Several strategies have been developed to enhance the selectivity for the mono-protected product, which will be discussed in the protocols below.
Experimental Protocols
Protocol 1: Direct Mono-N-Boc Protection of Piperazine
This protocol is a straightforward method for the mono-Boc protection of piperazine, though it may require careful control of stoichiometry to minimize the formation of the di-protected byproduct.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
5% Sodium thiosulfate solution
-
20% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.5 equivalents) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in methanol.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 15-20 minutes, maintaining the temperature at 0 °C.[7]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add a 5% sodium thiosulfate solution and extract with a nonpolar solvent like diethyl ether to remove any 1,4-di-Boc-piperazine byproduct.[7]
-
Adjust the pH of the aqueous phase to 10 with a 20% sodium hydroxide solution.[7]
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.
Protocol 2: Selective Mono-N-Boc Protection via Salt Formation
This improved method enhances selectivity for the mono-protected product by protonating one of the piperazine nitrogens, thereby deactivating it towards acylation.[2][9]
Materials:
-
Piperazine
-
Acetic acid (or another suitable acid)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (or another suitable solvent)
-
Base (e.g., sodium hydroxide or triethylamine)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Dissolve piperazine (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetic acid (1.0 equivalent) in methanol to the piperazine solution to form the piperazine mono-salt.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in methanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture with a suitable base.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude 1-Boc-piperazine.
-
If necessary, purify the product by column chromatography.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Direct Protection (Protocol 1) | Protection via Salt Formation (Protocol 2) | Industrial Synthesis (from Diethanolamine) |
| Starting Material | Piperazine | Piperazine, Acetic Acid | Diethanolamine |
| Key Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate | Thionyl chloride, Boc₂O, Ammonia |
| Selectivity | Moderate; di-protection is a significant side reaction.[6] | High for mono-protection.[9] | Excellent; avoids piperazine symmetry issues.[6] |
| Yield | Variable, often lower due to di-protection.[5] | Generally high. | Reported to be over 93.5%.[5] |
| Process Complexity | Simple, one-step reaction. | Two-step, one-pot procedure. | Multi-step synthesis.[7] |
| Scalability | Suitable for lab scale. | Good for lab and pilot scale. | Designed for industrial scale.[6] |
Experimental Workflow Visualization
Caption: A generalized workflow for the N-Boc protection of piperazine.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly warming the reaction mixture. Ensure the quality of the Boc₂O, as it can degrade over time.
-
Formation of 1,4-di-Boc-piperazine: This is the most common side product. To minimize its formation, use a slight excess of piperazine or employ the salt formation protocol.[5] Careful, slow addition of Boc₂O at low temperatures is also crucial.
-
Workup Issues: 1-Boc-piperazine has some water solubility. During extraction, ensure the aqueous layer is saturated with brine to maximize recovery into the organic phase.
-
Purification: While often the product is sufficiently pure after workup, column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) can be used for further purification if needed.
Analytical Characterization
The successful synthesis of 1-Boc-piperazine can be confirmed by a variety of analytical techniques:
-
Thin-Layer Chromatography (TLC): The product will have a higher Rf value (be less polar) than the starting piperazine.[10]
-
¹H NMR Spectroscopy: The appearance of a sharp singlet at approximately 1.4 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protector.[10]
-
Infrared (IR) Spectroscopy: A strong carbonyl stretch will appear in the region of 1680-1720 cm⁻¹, indicative of the carbamate group.[10]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 1-Boc-piperazine (186.25 g/mol ) should be observed.[10]
Conclusion
The N-Boc protection of piperazine is a fundamental and enabling transformation in organic synthesis. By understanding the underlying mechanism and carefully selecting the appropriate experimental protocol, researchers can efficiently and selectively synthesize mono-N-Boc-piperazine. The methods described in this guide provide a solid foundation for both small-scale laboratory work and considerations for larger-scale production, ultimately facilitating the development of novel and complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic C-H Functionalization of N-Boc Piperazines via Directed Lithiation and Electrophilic Trapping
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1][2] However, the synthesis of C-substituted piperazines remains a significant challenge, with a majority of existing drugs featuring substitution only at the nitrogen atoms.[1] Direct C-H functionalization via directed ortho metalation (DoM), specifically the lithiation of N-Boc protected piperazines, has emerged as a powerful and strategic approach to introduce molecular complexity directly onto the piperazine core.[3][4][5] This guide provides an in-depth technical overview of the principles, practical considerations, and detailed experimental protocols for the successful lithiation and electrophilic trapping of N-Boc piperazines, intended for researchers and professionals in organic synthesis and drug development.
Part 1: The Foundational Chemistry of N-Boc Piperazine Lithiation
The selective deprotonation of a C-H bond adjacent to the N-Boc group is a nuanced process governed by the interplay between the directing group, the organolithium base, and the solvent system. Understanding these interactions is paramount for predictable and high-yielding transformations.
The Directing Role of the tert-Butoxycarbonyl (Boc) Group
The N-Boc group is the linchpin of this methodology. It functions as a potent Directed Metalation Group (DMG) by coordinating to the lithium cation of the organolithium base. This pre-lithiation complex, as monitored by techniques like in situ IR spectroscopy, positions the base in close proximity to the α-protons, facilitating their abstraction over other potentially acidic protons in the molecule.[4][5] The carbonyl oxygen of the Boc group chelates the lithium, lowering the activation energy for the deprotonation event at the adjacent carbon.
The Lithiation System: Base and Ligand/Solvent Effects
The choice of base and solvent system is critical and is dictated by the substrate's reactivity.
-
Organolithium Base: sec-Butyllithium (s-BuLi) is the most commonly employed base due to its high basicity and moderate steric hindrance. While other bases like n-butyllithium can be used, s-BuLi generally provides a better balance of reactivity for deprotonating the relatively weak C-H acid.[6][7]
-
Ligand and Solvent System: Organolithium reagents exist as aggregates in hydrocarbon solvents, which dampens their reactivity.[8][9] To enhance their basicity, coordinating solvents or ligands are used to break up these aggregates.[8][10]
-
s-BuLi/TMEDA in Ether: The addition of a chelating diamine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is a classic strategy. TMEDA strongly chelates the lithium ion, deaggregating the s-BuLi clusters and significantly increasing its kinetic basicity.[10][11] This system is particularly effective for less reactive or sterically hindered piperazine substrates.[4]
-
s-BuLi in THF (Diamine-Free): More recent studies have established a simplified, diamine-free protocol using tetrahydrofuran (THF) as the solvent.[4][12] THF, being a Lewis base, can solvate the lithium cation and promote deaggregation, albeit less effectively than TMEDA.[8] This protocol is often sufficient for more reactive substrates like N-Boc-N'-benzylpiperazine and offers greater operational simplicity.[4][12]
-
Mechanism and the α-Aminoorganolithium Intermediate
The deprotonation proceeds via a transient pre-lithiation complex to form a planar, carbanionic intermediate stabilized by the adjacent nitrogen atom. This α-aminoorganolithium species is remarkably configurationally stable at low temperatures (typically -78 °C), a crucial feature that allows for stereocontrolled reactions when chiral substrates or ligands are used.[13][14][15] The stability is solvent and temperature-dependent; warming the reaction can lead to epimerization.
Part 2: Protocol Design and Key Experimental Variables
The success of a lithiation-trapping sequence is highly dependent on the substrate structure and the choice of electrophile. A one-size-fits-all approach is rarely effective.
The Critical Influence of the Distal N'-Substituent
The substituent on the second piperazine nitrogen (N') has a profound impact on both the rate of lithiation and the stability of the resulting organolithium intermediate.[4][16]
-
Small N'-Substituents (e.g., -CH₃): These substrates undergo lithiation readily. However, the resulting lithiated intermediate is prone to a ring-fragmentation side reaction, particularly when trapped with hard electrophiles like trimethylsilyl chloride (Me₃SiCl) or chloroformates.[4][17] This occurs via attack of the distal nitrogen onto the electrophile, followed by ring opening.[4]
-
Bulky N'-Substituents (e.g., -t-Bu, -Cumyl): Increasing the steric bulk at the N' position effectively suppresses the ring-fragmentation pathway.[16][17] However, this steric hindrance significantly slows the rate of the initial deprotonation. For these substrates, the more reactive s-BuLi/TMEDA system is often necessary to achieve complete lithiation in a reasonable timeframe.[4]
-
Balanced N'-Substituents (e.g., -Benzyl): An N'-benzyl group often represents an optimal balance. It is bulky enough to minimize ring fragmentation with many electrophiles but does not retard the lithiation rate to the point of impracticality, allowing for the use of simpler diamine-free conditions.[4]
Table 1: Effect of N'-Substituent on Lithiation Strategy
| N'-Substituent | Relative Lithiation Rate | Ring Fragmentation Risk | Recommended Lithiation System | Reference(s) |
| Methyl (-CH₃) | Fast | High | s-BuLi / THF (use with caution) | [4][17] |
| Benzyl (-Bn) | Moderate | Low-Moderate | s-BuLi / THF | [4] |
| tert-Butyl (-tBu) | Slow | Very Low | s-BuLi / TMEDA / Et₂O | [4] |
| Cumyl (-C(CH₃)₂Ph) | Slow | Very Low | s-BuLi / TMEDA / Et₂O | [4] |
The Role of the Electrophile
The electrophile is not merely a spectator that traps the anion. Its structure and reactivity can dictate the outcome of the reaction.[17][18]
-
Scope: A wide range of electrophiles are compatible, including alkyl halides, silyl and stannyl chlorides, aldehydes, ketones, and chloroformates.[4]
-
Side Reactions: Ketones and some aldehydes can lead to the formation of oxazolidinone byproducts. This occurs when the intermediate alkoxide, formed after the initial addition, undergoes an intramolecular cyclization, attacking the carbonyl of the Boc group.[4]
-
Asymmetric Induction: In asymmetric lithiations, the choice of electrophile has been shown to be a major factor controlling the diastereoselectivity of the trapping step.[16][18]
Part 3: Standardized Experimental Protocols
The following protocols are adapted from the robust and simplified procedures developed by O'Brien and coworkers, which were optimized using in situ IR spectroscopy to determine precise reaction times.[4][5]
Safety Note: Organolithium reagents such as s-BuLi are pyrophoric and react violently with water. All procedures must be carried out under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe/cannula techniques.
Protocol 1: Diamine-Free Lithiation/Trapping of N-Boc-N'-benzylpiperazine
This procedure is ideal for reactive piperazine substrates.
Methodology:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add N-Boc-N'-benzylpiperazine (1.0 eq).
-
Dissolution: Add anhydrous THF (to make a 0.14 M solution) and stir until the solid is fully dissolved.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add s-BuLi (1.3 M solution in hexanes, 1.3 eq) dropwise via syringe over 5 minutes. The solution may turn yellow or orange. Stir the reaction mixture at -78 °C for exactly 1 hour.
-
Trapping: Add the chosen electrophile (2.0 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise to the reaction mixture.
-
Warming: Stir the mixture at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 30 minutes.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Add diethyl ether and water. Separate the layers and extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to yield the α-substituted piperazine product.
Protocol 2: TMEDA-Mediated Lithiation of Sterically Hindered Piperazines
This procedure is necessary for substrates with bulky N'-substituents (e.g., N'-t-butyl or N'-cumyl).
Methodology:
-
Setup: To a flame-dried, round-bottom flask under Argon, add the N-Boc-N'-alkylpiperazine (1.0 eq).
-
Dissolution: Add anhydrous diethyl ether (to make a 0.14 M solution) followed by TMEDA (2.4 eq). Stir until dissolved.
-
Cooling: Cool the solution to -78 °C.
-
Lithiation: Add s-BuLi (1.3 M solution in hexanes, 2.4 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour. In situ IR studies show lithiation is often complete within 15 minutes, but 1 hour ensures completion for a range of substrates.[4]
-
Trapping & Work-up: Follow steps 5-9 from Protocol 1.
Part 4: Synthetic Utility and Advanced Applications
The generation of α-lithiated N-Boc piperazines is a gateway to a vast array of complex and valuable molecules.
-
Drug Discovery: This methodology provides direct access to novel C-substituted piperazines, enabling the exploration of previously inaccessible chemical space and the generation of new intellectual property.[19][20][21] The ability to systematically vary the C2-substituent is a boon to structure-activity relationship (SAR) studies.
-
Asymmetric Synthesis: By replacing the achiral TMEDA ligand with a chiral diamine, such as (-)-sparteine or a (+)-sparteine surrogate, the initial deprotonation can be rendered enantioselective.[3][22] This powerful extension provides enantiopure α-functionalized piperazines, which are highly valuable as chiral building blocks, for example in the synthesis of intermediates for drugs like Indinavir.[3][22]
-
Transmetalation-Coupling: The versatile organolithium intermediate can be transmetalated to other metals. For instance, treatment with ZnCl₂ generates an organozinc species, which can then participate in palladium-catalyzed Negishi cross-coupling reactions to furnish α-aryl piperazines.[4][5] This two-step sequence significantly broadens the scope of accessible C-H functionalized products.
Conclusion
The directed lithiation and subsequent electrophilic trapping of N-Boc piperazines is a robust and highly adaptable strategy for the direct C-H functionalization of this critical heterocyclic core. The outcome of the reaction is governed by a delicate interplay between the N'-substituent, the specific lithiation conditions (diamine-free vs. TMEDA-mediated), and the nature of the electrophile. By leveraging the principles and protocols outlined in this guide, researchers can effectively navigate these variables to access a diverse range of structurally complex piperazine derivatives for applications spanning from fundamental chemical synthesis to the frontiers of drug discovery.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. resources.saylor.org [resources.saylor.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. people.uniurb.it [people.uniurb.it]
- 10. tuodaindus.com [tuodaindus.com]
- 11. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intramolecular carbolithiation reactions of chiral alpha-amino-organolithium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and reactivity of conformationally locked alpha-aminoorganostannanes and alpha-aminoorganolithiums. Discovery of a surprising configurational requirement for transmetalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. innospk.com [innospk.com]
- 20. nbinno.com [nbinno.com]
- 21. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 22. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: Synthesis of Conformationally Constrained Dipeptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Conformational Constraint in Drug Design
Peptides are nature's versatile signaling molecules, capable of mediating a vast array of biological processes with high potency and specificity. However, their therapeutic potential is often hampered by inherent liabilities, including conformational flexibility and susceptibility to proteolytic degradation.[1] A linear peptide in solution exists as a dynamic ensemble of conformations, and only a fraction of these are biologically active. This conformational entropy results in a significant energy penalty upon binding to a receptor.[1] Furthermore, proteases readily recognize and cleave the extended backbone of many peptides, leading to rapid clearance and poor bioavailability.
Conformationally constrained dipeptide mimetics are engineered to overcome these limitations. By introducing rigid structural elements, we can "pre-organize" the molecule into its bioactive conformation, reducing the entropic penalty of binding and enhancing affinity.[1] This rigidity also shields the peptide backbone from enzymatic degradation, thereby improving metabolic stability.[1][2] This guide provides a detailed overview of the synthetic strategies, protocols, and characterization techniques for developing these valuable molecules.
Strategic Approaches to Imposing Conformational Constraint
Several strategies have been developed to restrict the conformational freedom of peptides. The choice of strategy depends on the desired secondary structure to be mimicked (e.g., β-turns, α-helices) and the synthetic accessibility of the resulting analog. Key approaches include:
-
Backbone Cyclization: Forming a covalent bond between the N-terminus and C-terminus or between a side chain and a terminus to create a macrocycle.
-
Side-Chain Cyclization: Introducing covalent bridges between amino acid side chains, such as lactam bridges or disulfide bonds.[3][4]
-
Incorporation of Rigid Scaffolds: Replacing a portion of the dipeptide backbone with a rigid, non-peptidic chemical scaffold that mimics a specific secondary structure, such as a β-turn.[5][6][7]
This document will focus on two widely employed and effective strategies: the synthesis of Lactam-Bridged Dipeptides and the incorporation of β-Turn Mimetic Scaffolds .
Synthesis of Lactam-Bridged Dipeptide Mimetics
Lactam bridges, formed by the cyclization of an acidic and a basic amino acid side chain (e.g., Glutamic acid and Lysine), are a robust method for stabilizing α-helical and β-turn conformations.[4] The size of the resulting ring and the spacing of the residues dictate the induced secondary structure.[4]
Conceptual Workflow for Lactam Bridge Formation
The synthesis of lactam-bridged peptides is typically performed on a solid support, allowing for efficient purification at each step. The general workflow involves the selective deprotection of side-chain protecting groups, followed by on-resin cyclization.
Caption: General workflow for solid-phase synthesis of lactam-bridged peptides.
Protocol: Synthesis of a Model (i, i+4) Lactam-Bridged Pentapeptide
This protocol describes the synthesis of a model pentapeptide containing a lactam bridge between a Glutamic acid (i) and a Lysine (i+4) residue. This type of constraint is known to stabilize α-helical conformations.[4]
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids (including Fmoc-Glu(OAllyl)-OH and Fmoc-Lys(Alloc)-OH)
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Selective deprotection reagent: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃) in DCM
-
Cyclization reagent: PyAOP
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.
-
Peptide Synthesis: Assemble the linear peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8] Use Fmoc-Glu(OAllyl)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.
-
Selective Side-Chain Deprotection:
-
Wash the resin-bound peptide thoroughly with DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (25 eq.) in DCM.
-
Add the solution to the resin and shake for 2 hours at room temperature. Repeat this step.
-
Wash the resin extensively with DCM, 0.5% DIPEA in DMF, and DMF.
-
-
On-Resin Macrolactamization:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of PyAOP (3 eq.) and DIPEA (6 eq.) in DMF.
-
Allow the reaction to proceed for 4-6 hours at room temperature. Monitor completion using a Kaiser test.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF and DCM, then dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Characterization:
| Parameter | Expected Value |
| Purity (RP-HPLC) | >95% |
| Molecular Weight | Confirm by ESI-MS [M+H]⁺ |
| Key NMR Signals | Observe characteristic amide proton shifts |
Synthesis via β-Turn Mimetic Scaffolds
β-turns are crucial secondary structures that mediate many protein-protein interactions.[5][7] Synthetic scaffolds that mimic the geometry of β-turns are powerful tools for creating dipeptide mimetics with high receptor affinity. The trans-pyrrolidine-3,4-dicarboxamide scaffold is a well-validated and synthetically accessible template for this purpose.[5][11]
Conceptual Approach: Building a Library around a Scaffold
The synthesis of a β-turn mimetic library involves preparing a central scaffold and then decorating it with diverse side chains to mimic the amino acid residues of a natural β-turn.
Caption: Workflow for synthesizing a β-turn mimetic using a scaffold-based approach.
Protocol: Solution-Phase Synthesis of a Pyrrolidine-Based β-Turn Mimetic
This protocol outlines a solution-phase approach to synthesize a dipeptide mimetic based on the trans-pyrrolidine-3,4-dicarboxamide scaffold. This method is amenable to library synthesis.[5]
Materials:
-
N-Boc-trans-3,4-diaminopyrrolidine
-
Desired carboxylic acids (R¹-COOH and R²-COOH, representing amino acid side chains)
-
Coupling reagents: HATU, DIPEA
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Solvents: DMF, DCM, Ethyl acetate, Saturated NaHCO₃ solution, Brine
Procedure:
-
First Coupling (R¹):
-
Dissolve N-Boc-trans-3,4-diaminopyrrolidine (1 eq.), R¹-COOH (1.1 eq.), HATU (1.1 eq.), and DIPEA (3 eq.) in DMF.
-
Stir the reaction at room temperature for 4 hours.
-
Perform an aqueous workup: dilute with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the mono-acylated product by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified product in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1 hour.
-
Concentrate in vacuo to remove the solvents and excess TFA.
-
-
Second Coupling (R²):
-
Dissolve the deprotected amine salt (1 eq.), R²-COOH (1.1 eq.), HATU (1.1 eq.), and DIPEA (4 eq.) in DMF.
-
Stir at room temperature for 4 hours.
-
Perform an aqueous workup as described in step 1.
-
-
Purification and Characterization:
-
Purify the final di-acylated product by column chromatography or preparative HPLC.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
| Parameter | Expected Value |
| Yield | 40-70% over 3 steps |
| Purity (HPLC) | >98% |
| HRMS | Confirm elemental composition |
| Key NMR Signals | Observe characteristic pyrrolidine ring protons and amide signals |
Characterization of Conformationally Constrained Mimetics
Thorough characterization is essential to confirm the successful synthesis and to elucidate the three-dimensional structure of the dipeptide mimetic. The combination of mass spectrometry and NMR spectroscopy is indispensable.[9][10][12]
A. Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition of the synthesized mimetic.[9]
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used soft ionization techniques.[9]
-
Analysis:
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the detailed three-dimensional solution structure and conformation of these mimetics.[9][10]
-
Techniques:
-
1D NMR (¹H and ¹³C): Provides information on the chemical environment of each atom. Chemical shifts and coupling constants (J-values) are sensitive to local geometry and dihedral angles.[9]
-
2D NMR (COSY, TOCSY, NOESY/ROESY):
-
Conclusion and Future Perspectives
The synthesis of conformationally constrained dipeptide mimetics is a cornerstone of modern medicinal chemistry. The strategies and protocols outlined in this guide provide a robust framework for the rational design and synthesis of peptidomimetics with improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies become more sophisticated, we can expect the development of even more complex and effective mimetics targeting a wide range of diseases.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]
- 3. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Synthesis of Piperazine Derivatives as Antimicrobial and Antifungal Agents
Introduction: The Piperazine Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The relentless emergence of multidrug-resistant microbial and fungal pathogens presents a formidable challenge to global health. This escalating crisis necessitates the urgent development of novel therapeutic agents with distinct mechanisms of action.[1][2] Within the landscape of medicinal chemistry, the piperazine moiety has been identified as a "privileged scaffold".[3][4] This six-membered heterocyclic ring, containing two nitrogen atoms in opposite positions, offers a unique combination of physicochemical properties that make it an ideal building block for drug design.[3][5][6][7]
The two nitrogen atoms within the piperazine ring provide basic centers that can be protonated at physiological pH, often enhancing aqueous solubility and bioavailability. Furthermore, the stable chair conformation of the piperazine ring furnishes a rigid and predictable framework for the spatial orientation of pharmacophoric groups, facilitating precise interactions with biological targets. The synthetic tractability of the piperazine core, which allows for straightforward derivatization at both nitrogen positions, has made it an invaluable tool for medicinal chemists aiming to modulate pharmacokinetic and pharmacodynamic properties.[3][5][8]
This guide provides a comprehensive overview of the synthesis of piperazine derivatives, with a focus on their application as antimicrobial and antifungal agents. We will delve into generalized synthetic strategies, provide a detailed experimental protocol for a representative compound, and outline methods for evaluating their biological activity.
General Synthetic Methodologies: A Modular Approach to Piperazine Derivatives
The synthesis of bioactive piperazine derivatives often follows a modular approach, allowing for the systematic variation of substituents to explore structure-activity relationships (SAR). A common strategy involves the N-alkylation or N-arylation of the piperazine core.[9]
A generalized workflow for the synthesis of monosubstituted piperazine derivatives can be conceptualized as follows:
Caption: Generalized workflow for the synthesis of monosubstituted piperazine derivatives.
One common and effective method involves the nucleophilic substitution reaction between piperazine and a suitable electrophile, such as an alkyl or aryl halide.[10] Another approach is the aza-Michael addition of piperazine to an unsaturated compound.[11] The choice of solvent and base is critical in these reactions to ensure good yields and minimize side products.
For the synthesis of more complex derivatives, a multi-step approach is often employed. For instance, an initial coupling reaction to introduce a core fragment can be followed by further modifications.[12][13]
Detailed Experimental Protocol: Synthesis of a 1-Aryl-4-Alkyl Piperazine Derivative
This protocol details the synthesis of a representative piperazine derivative, illustrating a common two-step synthetic sequence.
Step 1: Synthesis of 1-(Substituted-phenyl)piperazine
This step involves the coupling of a substituted chloro-nitrobenzene with piperazine, followed by the reduction of the nitro group.[12][13]
-
Materials:
-
Substituted 1-chloro-2-nitrobenzene (1.0 eq)
-
Piperazine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Iron powder (Fe) (4.0 eq)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of substituted 1-chloro-2-nitrobenzene in DMF, add piperazine and potassium carbonate.
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-intermediate.
-
Dissolve the crude intermediate in acetic acid.
-
Add iron powder portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Filter the reaction mixture through a pad of celite and wash the celite pad with ethyl acetate.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(substituted-aminophenyl)piperazine.
-
Step 2: N-Alkylation of 1-(Substituted-aminophenyl)piperazine
-
Materials:
-
1-(Substituted-aminophenyl)piperazine (1.0 eq)
-
Alkyl halide (e.g., bromoalkane) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of 1-(substituted-aminophenyl)piperazine in acetonitrile, add the alkyl halide and potassium carbonate.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 1-aryl-4-alkyl piperazine derivative.
-
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Several piperazine derivatives, particularly those coupled with an azole moiety, have demonstrated potent antifungal activity by targeting the fungal ergosterol biosynthesis pathway.[10] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell lysis and death.
Caption: Inhibition of fungal 14α-demethylase by piperazine-azole derivatives.
The azole component of these hybrid molecules binds to the heme iron in the active site of the cytochrome P450 enzyme 14α-demethylase (CYP51), preventing the conversion of lanosterol to ergosterol.[10] This mechanism is similar to that of established azole antifungal drugs like fluconazole.[10] The piperazine moiety in these derivatives often contributes to improved pharmacokinetic properties and can also interact with other regions of the enzyme or the fungal cell membrane.[10]
Protocols for In-Vitro Antimicrobial and Antifungal Activity Screening
The evaluation of the antimicrobial and antifungal activity of newly synthesized piperazine derivatives is crucial for identifying promising lead compounds. The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[14][15][16][17]
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Principle: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[18]
-
Materials:
-
Synthesized piperazine derivatives
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)[9][12]
-
Standard antimicrobial/antifungal agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) as a solvent for the compounds
-
-
Procedure:
-
Prepare a stock solution of the piperazine derivative in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth to achieve a range of concentrations. The final volume in each well should be 100 µL.[18]
-
Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well containing the test compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[18]
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
-
Principle: To determine the lowest concentration of the test compound that kills 99.9% of the initial microbial inoculum.
-
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU compared to the initial inoculum.
-
Data Presentation and Interpretation
The results of the MIC and MBC/MFC assays should be presented in a clear, tabular format to facilitate comparison between different derivatives and standard drugs.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| Derivative 1 | 8 | 16 | 4 | 8 |
| Derivative 2 | 4 | 8 | 2 | 4 |
| Ciprofloxacin | 1 | 0.5 | N/A | N/A |
| Fluconazole | N/A | N/A | 2 | 4 |
Interpretation: Lower MIC values indicate higher antimicrobial/antifungal activity. A compound is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.
Conclusion
The piperazine scaffold continues to be a highly valuable starting point for the development of new antimicrobial and antifungal agents. The synthetic versatility of this core allows for the creation of large and diverse chemical libraries for screening. By understanding the key synthetic strategies, mechanisms of action, and robust methods for biological evaluation, researchers can effectively explore the potential of piperazine derivatives in the ongoing fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. apjhs.com [apjhs.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate synthesis
Technical Support Center: (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate Synthesis
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable chiral building block in medicinal chemistry and drug development, often serving as a constrained scaffold. The synthesis, while conceptually straightforward, can be prone to low yields due to challenges in the key cyclization step, potential side reactions, and purification difficulties.
This document is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and resolve common issues encountered during the synthesis, thereby improving yield and purity.
General Synthetic Pathway
The most common route to this compound involves the reaction of an N-Cbz protected (S)-alanine derivative with an activated aziridine or, more classically, the cyclization of a linear diamine precursor. A representative pathway involves activating the carboxylic acid of Cbz-(S)-alanine and reacting it with an N-mono-protected ethylenediamine, followed by deprotection and intramolecular cyclization. An alternative, more direct approach is the cyclization of an N-(2-aminoethyl) Cbz-(S)-alaninamide.
Technical Support Center: Purification of Chiral Piperazine Compounds
Welcome to the technical support center for the purification of chiral piperazine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating enantiomerically pure piperazines. Piperazines are privileged structures in medicinal chemistry, but their unique physicochemical properties, such as basicity and potential for multiple chiral centers, can present significant purification hurdles.[1] This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions - Choosing Your Purification Strategy
The first critical step is selecting the appropriate technique. Your choice will depend on the scale of your purification, the properties of your compound, and available resources.
Q1: What are the primary methods for separating chiral piperazine compounds?
A1: The two most dominant and industrially relevant methods for chiral piperazine purification are preparative chromatography (HPLC and SFC) and diastereomeric salt resolution .
-
Preparative Chiral Chromatography: This technique involves the differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).[2] It is a powerful and direct method for separation. Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative scale due to its speed, lower solvent consumption, and environmental benefits.[3][4]
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic piperazine (a base) with an enantiomerically pure chiral acid.[5] This reaction forms two diastereomeric salts, which have different physical properties (notably solubility) and can be separated by fractional crystallization.[5][6]
A third, more specialized method is Kinetic Resolution , where one enantiomer reacts faster with a chiral reagent or catalyst, allowing the unreacted, slower-reacting enantiomer to be isolated.[7][8] This is typically used when other methods fail or in specific synthetic routes.
Q2: How do I decide between chromatography and diastereomeric salt resolution?
A2: This is a crucial decision guided by scale, timeline, and compound characteristics. The following decision tree and table summarize the key considerations.
Caption: Decision tree for selecting a chiral purification method.
| Feature | Chiral Chromatography (SFC/HPLC) | Diastereomeric Salt Resolution |
| Optimal Scale | Milligrams to several grams | Multi-gram to kilograms[9] |
| Speed | Fast (hours to days for method development)[10] | Slower (days to weeks for screening and optimization) |
| Cost | High initial instrument cost; high solvent/column cost for large scale[9] | Low instrument cost; cost of resolving agent can be high but is often recyclable[6] |
| Compound Requirement | Must be soluble in a suitable mobile phase | Must possess a basic "salt handle" (e.g., a secondary amine)[9] |
| Development Effort | Systematic screening of columns and mobile phases | Screening of multiple resolving agents and crystallization solvents is crucial[5] |
| Throughput | High; amenable to automation for small samples | Lower; requires manual optimization of crystallization |
Expert Insight: For early-stage drug discovery where speed is paramount and material is limited, chiral SFC is the industry standard.[3] For process development and large-scale manufacturing, diastereomeric salt resolution is often more economical and scalable, provided a suitable resolving agent and crystallization conditions can be identified.[9]
Section 2: Troubleshooting Guide - Chiral Chromatography (HPLC/SFC)
Even with the right strategy, experimental challenges are common. This section addresses the most frequent issues encountered during chiral HPLC and SFC purifications.
Q1: I'm seeing no separation (co-elution) of my piperazine enantiomers. What should I try first?
A1: This is a very common starting point. The key is a systematic screening approach, as there is no single "best" column for all piperazines.[11]
-
Vary the Chiral Stationary Phase (CSP): This is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly successful for a broad range of chiral compounds and are the recommended starting point.[12][13] Screen a set of 4-6 diverse polysaccharide columns (e.g., Chiralpak IA, IB, IC, AD, etc.).
-
Modify the Mobile Phase:
-
For Normal Phase (HPLC/SFC): Your mobile phase is typically a mixture of an alcohol (e.g., methanol, ethanol, isopropanol) in a non-polar solvent like hexane (for HPLC) or CO₂ (for SFC). Systematically vary the alcohol type and percentage.
-
Add an Additive: Piperazines are basic. Their interaction with the CSP is often pH-dependent. Adding a small amount of a basic additive (like diethylamine, DEA) or an acidic additive (like trifluoroacetic acid, TFA) to the mobile phase can dramatically alter selectivity and is a critical step in method development.[14][15]
-
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process. Running the separation at a lower temperature (e.g., 10-25°C) often increases resolution, although it may increase analysis time and backpressure.
Caption: Workflow for troubleshooting a lack of chiral separation.
Q2: My peak shape is poor (tailing). How can I improve it?
A2: Peak tailing for basic compounds like piperazines is almost always caused by secondary interactions between the basic nitrogen atoms and acidic residual silanol groups on the silica gel support of the CSP.[15]
-
Use a Competing Base: The most effective solution is to add a small amount (e.g., 0.1-0.2%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[15] This competing base will occupy the active silanol sites, preventing your analyte from interacting with them and resulting in more symmetrical peaks.
-
Use an End-Capped Column: If available, choose a modern, high-quality CSP that has been "end-capped" to minimize the number of free silanol groups.
-
Check Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.
Q3: I had good separation, but the method is no longer working on a new column of the same type. What's the issue?
A3: This is often due to a "column memory effect."[16][17] Chiral separations can be highly sensitive to the column's history.
-
Cause: Mobile phase additives, especially basic ones like DEA, can become adsorbed onto the stationary phase over time. This "conditioned" column provides a unique environment for the separation. A brand new column has not been exposed to these additives and will behave differently.[16]
-
Solution: Before use, condition the new column by flushing it for an extended period (a few hours) with the mobile phase containing the required additive.[16] This allows the stationary phase to equilibrate with the additives, restoring the separation performance. It is good practice to dedicate specific columns to methods that use particular additives to ensure reproducibility.[17]
Section 3: Troubleshooting Guide - Diastereomeric Salt Resolution
This classical technique is powerful but relies on the subtle art of crystallization.
Q1: No crystals are forming after adding the chiral resolving agent. What should I do?
A1: Crystal formation is a delicate balance of solubility, concentration, and kinetics.
-
Solvent Choice is Key: The success of the resolution is highly dependent on the solvent.[5] The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other is freely soluble. You must perform a solvent screen with various solvent classes (alcohols, esters, ketones, ethers, and aqueous mixtures).[5]
-
Increase Concentration: Your solution may be too dilute. Try slowly evaporating some of the solvent to reach supersaturation.
-
Control Cooling Rate: Slow, gradual cooling (e.g., allowing the flask to cool to room temperature overnight, followed by placing it in a 4°C refrigerator) favors the formation of the most thermodynamically stable salt, which is often the least soluble one.[5]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.
-
Seeding: If you have a tiny crystal of the desired diastereomeric salt (from a previous attempt), add it to the supersaturated solution to initiate crystallization.
-
Q2: The enantiomeric excess (e.e.) of my resolved piperazine is low. How can I improve it?
A2: Low e.e. indicates that the precipitated salt is not diastereomerically pure.
-
Recrystallization: This is the most important step for improving purity. Dissolve the isolated salt in a minimal amount of hot solvent (the same one used for the initial crystallization or a different one) and allow it to cool slowly.[5] This process should be repeated until the e.e. of the liberated piperazine does not increase further.
-
Screen Resolving Agents: Not all chiral acids will be effective. It is crucial to screen a variety of commercially available resolving agents (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) to find the one that gives the best separation for your specific piperazine.[9][18]
-
Optimize Molar Ratio: The stoichiometry between the piperazine and the resolving agent can impact the resolution. Test different molar ratios (e.g., 0.5, 1.0, 1.2 equivalents of resolving agent).[5]
Q3: How do I recover my resolved piperazine and the chiral resolving agent?
A3: This is achieved with a standard acid-base workup.
-
Suspend the Salt: Suspend the purified diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Liberate the Free Base: Add a strong base (e.g., 1M NaOH solution) to the mixture and stir. This will deprotonate the chiral resolving acid, making it water-soluble, and liberate your piperazine as a free base, which will dissolve in the organic layer.[19]
-
Separate and Isolate: Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain your enantiomerically enriched piperazine.[5]
-
Recover the Resolving Agent (Optional): The aqueous layer containing the salt of the resolving agent can be acidified with a strong acid (e.g., HCl). The chiral acid can then often be recovered by extraction into an organic solvent and reused, improving the process economy.[5][6]
Caption: Workflow for recovering the resolved piperazine.
Section 4: Protocols & Data Tables
Protocol 1: Systematic Screening of Chiral Stationary Phases (CSPs) for HPLC/SFC
This protocol provides a general framework for efficient method development.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your racemic piperazine compound in the mobile phase or a compatible solvent.
-
Initial Screening Conditions:
-
Columns: Select a diverse set of 4-6 polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, AD-H).
-
SFC Mobile Phase: Start with a gradient of 5% to 50% Methanol (containing 0.2% DEA) in CO₂ over 5-10 minutes.
-
HPLC Mobile Phase: Start with an isocratic mobile phase of 90:10 Hexane:Isopropanol (containing 0.1% DEA).
-
Flow Rate: 1 mL/min (analytical).
-
Temperature: 25°C.
-
Detection: UV, at a wavelength where your compound absorbs.
-
-
Analysis: Inject the sample on each column. Look for any sign of peak splitting or broadening, which indicates partial separation.
-
Optimization: Select the column/mobile phase combination that shows the best initial "hit". Optimize the separation by:
-
Switching to isocratic elution.
-
Fine-tuning the alcohol percentage.
-
Screening different alcohols (Methanol, Ethanol, Isopropanol).
-
Screening acidic vs. basic additives (TFA vs. DEA).
-
Adjusting the column temperature.
-
Table 1: Common Chiral Stationary Phases (CSPs) for Piperazine Separation
| CSP Name (Daicel) | Chiral Selector | Common Applications/Notes |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Very broad applicability. A robust first choice for screening.[11][14] |
| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized | Often shows complementary selectivity to IA. |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized | Good for compounds with aromatic rings and halogen atoms.[14] |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) - Coated | A classic, widely used phase. Less robust to harsh solvents compared to immobilized phases. |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) - Coated | Often effective for compounds that are difficult to resolve on other phases. |
Protocol 2: General Procedure for Diastereomeric Salt Resolution Screening
-
Setup: In separate small vials, dissolve a precise amount of your racemic piperazine (e.g., 100 mg, 1 equivalent) in different solvents (e.g., 5-10 mL each of Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate).
-
Add Resolving Agent: To each vial, add a solution of a single enantiomer of a chiral acid (e.g., (+)-Tartaric Acid, (S)-(+)-Mandelic Acid) in the same solvent. Start with 0.5-1.0 molar equivalents.[5]
-
Induce Crystallization: Stir the solutions at room temperature. If no precipitate forms, try cooling in an ice bath or scratching the vials. Allow promising candidates to stand overnight.
-
Isolate and Analyze:
-
Collect any crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals.
-
Liberate the free base from a small sample of the crystals using the acid-base workup described in Section 3, Q3.
-
Analyze the enantiomeric excess (e.e.) of the liberated piperazine using an analytical chiral HPLC/SFC method.
-
-
Select and Optimize: Choose the solvent and resolving agent combination that gives the highest yield and e.e.[5] Proceed to a larger scale and perform recrystallizations to improve the purity.
Section 5: References
-
BenchChem. (2025). Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers. BenchChem. 12
-
BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. BenchChem. 20
-
BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. BenchChem. 5
-
BenchChem. (2025). Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. BenchChem. 19
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel. 16
-
O'Brien, A. G., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. --INVALID-LINK--
-
Romo, D., et al. (2015). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC - NIH. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Chiral Resolution of Amines: Case Studies Featuring (R)-2-Methylpiperazine and Tartaric Acid Salts. BenchChem. 18
-
Jarošová, L., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Robinson, M. (2020). Trouble with chiral separations. Chromatography Today. --INVALID-LINK--
-
de la Puente, M. L. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. --INVALID-LINK--
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. --INVALID-LINK--
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. --INVALID-LINK--
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. --INVALID-LINK--
-
Challener, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. --INVALID-LINK--
-
Ali, I., et al. (2018). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. --INVALID-LINK--
-
Welch, C. J. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. --INVALID-LINK--
-
Letter, W. (2017). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem. 15
-
D'hooghe, M., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry. --INVALID-LINK--
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. jocpr.com [jocpr.com]
- 15. benchchem.com [benchchem.com]
- 16. chiraltech.com [chiraltech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Minimizing side product formation in monosubstituted piperazine synthesis
Welcome to the Technical Support Center for the synthesis of monosubstituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of selectively functionalizing the piperazine scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize the formation of the common 1,4-disubstituted byproduct and optimize your reaction yields.
Understanding the Core Challenge: Mono- vs. Di-substitution
The primary hurdle in the synthesis of monosubstituted piperazines is the inherent reactivity of both nitrogen atoms. After the first substitution, the remaining secondary amine can often be as, or even more, nucleophilic than the starting piperazine, leading to a second substitution and the formation of the undesired 1,4-disubstituted byproduct. The key to a successful monosubstitution lies in effectively differentiating the reactivity of the two nitrogen atoms.
This guide will explore the three most effective strategies to achieve this selectivity:
-
The Protecting Group Strategy: A robust, multi-step approach that offers the highest degree of control.
-
The In Situ Mono-Protonation Strategy: A cost-effective, one-pot method that leverages the basicity of piperazine.
-
The Excess Piperazine Strategy: A straightforward approach that relies on statistical probability.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values of piperazine, and why are they important?
A1: Piperazine has two pKa values, approximately 9.73 and 5.35 at 25°C.[1] These values are crucial because they reflect the basicity of the two nitrogen atoms. The significant difference between the first and second pKa values allows for the selective protonation of one nitrogen atom under acidic conditions. This mono-protonated species is significantly less nucleophilic, forming the basis of the in situ mono-protonation strategy for selective monosubstitution.[2]
Q2: My monosubstituted product appears to be water-soluble during work-up. How can I effectively extract it?
A2: This is a common issue, especially if the work-up is performed under acidic conditions, as the product will exist as a protonated, water-soluble salt. To extract your product into an organic solvent, you must first basify the aqueous layer with a suitable base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 8). This will deprotonate your product, making it less polar and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.
Q3: How can I accurately determine the ratio of my monosubstituted to disubstituted product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both separating and identifying the mono- and disubstituted products.[3] The gas chromatogram will show distinct peaks for each compound, and the mass spectrometer will provide their mass-to-charge ratios, confirming their identities. For quantitative analysis, you can create a calibration curve using standards of your purified products. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for monitoring reaction progress and assessing product purity.[1]
Q4: Can I use microwave irradiation to speed up my reaction?
A4: Yes, microwave-assisted synthesis can significantly reduce reaction times for the preparation of monosubstituted piperazines, often from hours to minutes, while maintaining comparable yields and purity to conventional heating methods.[2] This can be particularly advantageous for high-throughput screening or when reaction time is a critical factor.
Troubleshooting Guides
Issue 1: Low Yield of Monosubstituted Product and Significant Disubstituted Byproduct Formation
This is the most common problem encountered in monosubstituted piperazine synthesis. The following troubleshooting guide is structured to help you diagnose and resolve this issue based on the synthetic strategy you are employing.
| Potential Cause | Recommended Solution & Scientific Rationale |
| High Reactivity of the Monosubstituted Product | Solution: Switch to a more controlled synthetic strategy. Rationale: The monosubstituted piperazine can be more nucleophilic than piperazine itself, leading to a faster second substitution. The protecting group strategy offers the most reliable control by physically blocking the second nitrogen atom. The in situ mono-protonation method is also highly effective at deactivating the second nitrogen. |
| Reaction Conditions Favoring Di-substitution | Solution: Optimize reaction temperature and time. Rationale: High temperatures and prolonged reaction times can provide the necessary activation energy for the second substitution to occur. Monitor your reaction closely using TLC or LC-MS and aim to stop the reaction when the concentration of the monosubstituted product is at its maximum. |
| Stoichiometry Issues (in non-protecting group methods) | Solution: Use a large excess of piperazine (5-10 equivalents). Rationale: By significantly increasing the concentration of piperazine relative to your electrophile, you statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the newly formed monosubstituted product.[4] |
| Rapid Addition of Electrophile | Solution: Add the electrophile slowly (dropwise) at a low temperature (e.g., 0°C). Rationale: Slow addition maintains a low concentration of the electrophile in the reaction mixture, further reducing the likelihood of a second substitution event. Lowering the temperature slows down the reaction rate, providing greater control. |
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy will depend on factors such as the scale of your reaction, the cost and availability of reagents, and the desired purity of your final product. The following table provides a comparative overview of the three main strategies.
| Strategy | Advantages | Disadvantages | Typical Monosubstituted Yield | Typical Disubstituted Byproduct |
| Protecting Group (e.g., Boc) | High selectivity, reliable, well-documented. | Multi-step process (protection, deprotection), can lower overall yield, higher cost. | >95% (before deprotection)[5] | <1% |
| In Situ Mono-Protonation | One-pot, cost-effective, good yields. | May require more optimization for certain substrates, nucleophilicity of the free base is reduced. | 70-90%[2] | 5-15% |
| Excess Piperazine | Simple, one-pot. | Requires a large excess of piperazine, can complicate purification, lower atom economy. | 60-80% (with 5-10 eq. piperazine)[5] | <10% |
Note: Yields are representative and will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: The Protecting Group Strategy - N-Boc Protection and Deprotection
This is a highly reliable, two-step method for ensuring monosubstitution.
Caption: Workflow for N-Boc protection of piperazine.
Materials:
-
Piperazine (2.0 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the Boc₂O is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate pure N-Boc-piperazine.
(This step will vary depending on your specific electrophile and reaction type, e.g., N-alkylation, reductive amination, or Buchwald-Hartwig amination.)
Caption: Workflow for N-Boc deprotection.
Materials:
-
N-Boc protected piperazine derivative (1.0 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 5-10 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in anhydrous DCM and cool to 0°C.
-
Slowly add TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected monosubstituted piperazine.[6]
Protocol 2: The In Situ Mono-Protonation Strategy
This one-pot method is a cost-effective alternative to the protecting group strategy.
Caption: Workflow for in situ mono-protonation.
Materials:
-
Piperazine (anhydrous, 1 equivalent)
-
Piperazine dihydrochloride (1 equivalent)
-
Methanol
-
Potassium carbonate (or another suitable base)
-
Electrophile (e.g., alkyl halide, 1 equivalent)
Procedure:
-
In a reaction flask, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride in methanol.
-
Heat the mixture to form a solution of piperazine monohydrochloride in situ.[5]
-
Add the base (e.g., potassium carbonate) to the solution.
-
Slowly add the electrophile to the reaction mixture.
-
Stir the reaction at an appropriate temperature (this will depend on the electrophile), monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the monosubstituted piperazine.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Piperazine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common yet complex challenge of piperazine intermediate solubility. Drawing from established principles and field-proven experience, this resource offers a structured approach to troubleshooting and optimizing your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Boc-piperazine intermediate poorly soluble in non-polar solvents like hexanes or heptane?
A: This is a classic case of "like dissolves like" being complicated by a molecule's composite nature. The piperazine ring itself has polar characteristics due to the two nitrogen atoms capable of hydrogen bonding.[1] However, the tert-butoxycarbonyl (Boc) protecting group is large, greasy, and distinctly non-polar.[2][3] This combination creates a molecule with conflicting properties.
-
In Non-Polar Solvents (e.g., Heptane): The non-polar solvent cannot effectively solvate the polar piperazine core.
-
In Highly Polar Solvents (e.g., Water): The large, non-polar Boc group prevents efficient solvation by water molecules.[2]
This is why N-Boc-piperazine often shows the best solubility in moderately polar aprotic solvents like dichloromethane (DCM), ethyl acetate, or methanol, which can effectively solvate both the polar and non-polar regions of the molecule.[3][4][5]
Q2: I'm trying to run a reaction in an aqueous buffer, but my piperazine derivative keeps precipitating. What's the first thing I should check?
A: The first and most critical parameter to check is the pH of your buffer in relation to the pKa of your piperazine derivative .
Unsubstituted piperazine has two pKa values, approximately 5.3-5.7 and 9.7-9.8.[6][7][8] These values can shift depending on the substituents.[9]
-
At a pH below the lower pKa, the piperazine ring will be fully protonated (dicationic).
-
At a pH above the higher pKa, it will be in its neutral, free base form.
-
At a pH between the two pKa values, it will be mono-protonated.
The protonated (salt) form is almost always significantly more water-soluble than the neutral free base.[10][11] If your buffer's pH is near or above the higher pKa, your compound will likely be in its least soluble state. Adjusting the pH to a more acidic value can dramatically increase solubility.[10]
Q3: What is a co-solvent, and how can it help with my piperazine intermediate?
A: A co-solvent is a water-miscible organic solvent that you add to your primary solvent system (like water or buffer) to increase the solubility of a poorly soluble compound.[12] Common examples include DMSO, ethanol, and polyethylene glycol (PEG).[10]
Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the non-polar parts of your piperazine intermediate to dissolve.[12] Essentially, they bridge the polarity gap between your compound and the aqueous medium. This is a very common and effective strategy, but it's crucial to ensure the final concentration of the co-solvent (e.g., DMSO often kept below 0.5-1%) does not interfere with your downstream experiment, such as a cell-based assay.[10]
Troubleshooting Guide: Common Solubility Problems
Problem 1: My piperazine intermediate "oiled out" or precipitated during the reaction workup.
This often happens when the polarity of the solvent system changes abruptly. For example, adding an aqueous solution to an organic reaction mixture.
Troubleshooting Steps:
-
Analyze the Product's State: Is your product the free base or a salt? If you performed a basic quench (e.g., with sodium bicarbonate), your product is likely the free base, which may be less soluble in the mixed aqueous/organic environment.
-
Check for Water Solubility: Your product might be more soluble in the aqueous layer than you expect, especially if it's a salt.[13] Always check the aqueous layer by TLC or LC-MS before discarding it.
-
Use a Co-solvent During Extraction: If your product is crashing out at the interface of the organic and aqueous layers, try adding a small amount of a co-solvent like isopropanol or THF to the separatory funnel to help solubilize the material.
-
pH Adjustment: Before extraction, adjust the pH of the aqueous layer to ensure your compound is in its most soluble form for the desired layer. To extract into an organic solvent, you typically want the neutral free base (basic pH). To keep it in the aqueous layer, you want the protonated salt form (acidic pH).
Problem 2: I can't get my piperazine starting material to dissolve in the reaction solvent.
Initial Checks:
-
Solvent Choice: Are you using an appropriate solvent? Refer to the solubility data table below for guidance.
-
Purity: Impurities can sometimes significantly suppress solubility. Ensure your starting material is of high purity.
-
Gentle Heating: For many organic solvents, gently heating the mixture can increase solubility. Always check the thermal stability of your compound first.
Advanced Strategies:
-
Use a Co-solvent System: If a single solvent isn't working, a binary mixture might provide the ideal polarity.[14] For example, a mixture of toluene and THF can offer a different solvency profile than either solvent alone.
-
Salt Formation: If your reaction conditions permit, consider using a salt form of the piperazine intermediate (e.g., the hydrochloride salt), which might have different solubility properties.[15]
Problem 3: My compound crystallizes too quickly/slowly or not at all.
Crystallization is a delicate balance of solubility and supersaturation.
If Crystallization Fails to Occur:
-
Insufficient Concentration: Your solution may be too dilute. Slowly evaporate the solvent to increase the concentration.[16]
-
High Solubility: The chosen solvent may be too good. Try adding an "anti-solvent" – a solvent in which your compound is insoluble – dropwise until turbidity is observed.[16]
-
Induce Nucleation:
If an Oil Forms ("Oiling Out"): This happens when the compound's solubility limit is exceeded at a temperature above its melting point or when supersaturation is too high.[17]
-
Add More Solvent: Re-dissolve the oil by adding more of the primary solvent.
-
Heat the Solution: Gently warm the solution to dissolve the oil, then allow it to cool much more slowly.
-
Change Solvents: Switch to a solvent system where the compound's solubility is lower, allowing for crystallization to occur at a higher temperature.
Data & Protocols
Table 1: Qualitative Solubility of Common Piperazine Intermediates
| Intermediate | Water | DCM / Chloroform | Methanol / Ethanol | Ethyl Acetate | Hexanes / Heptane | DMSO |
| Piperazine (Free Base) | Highly Soluble[18] | Very Soluble[19] | Soluble[18] | Sparingly Soluble | Insoluble[19] | Soluble |
| N-Boc-piperazine | Less Soluble[2] | Soluble[3][4] | Soluble[2][20] | Soluble[3] | Sparingly Soluble | Soluble[5] |
| Piperazine Dihydrochloride | Highly Soluble[11][21] | Insoluble | Soluble | Insoluble | Insoluble | Sparingly Soluble |
Diagram 1: Decision Workflow for Solubility Enhancement
This diagram outlines a logical progression for addressing solubility challenges, from basic steps to more advanced formulation strategies.
Caption: Decision tree for selecting a solubility enhancement strategy.
Protocol 1: pH-Dependent Solubility Profile
Objective: To determine the aqueous solubility of a piperazine intermediate at various pH values.
Materials:
-
Your piperazine intermediate
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Syringe filters (0.45 µm, chemically compatible)
-
Validated analytical method (e.g., HPLC, UPLC) for quantification
Procedure:
-
Preparation: In separate vials, add an excess amount of your solid compound to a known volume (e.g., 1 mL) of each buffer solution. "Excess" means enough solid should remain undissolved at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate for a set period (24-48 hours is typical) to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand so the excess solid can settle.
-
Filtration: Carefully withdraw a known volume of the clear supernatant and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
Quantification: Dilute the filtered sample appropriately and analyze its concentration using your validated analytical method.
-
Analysis: Plot the determined solubility (in mg/mL or µM) against the pH of the buffer. This will give you a clear profile of your compound's pH-dependent solubility.
Protocol 2: Screening for Salt Formation
Objective: To identify a suitable acidic counter-ion that forms a stable, more soluble salt with a basic piperazine intermediate.
Materials:
-
Piperazine free base
-
A selection of acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Stirring plate and vials.
Procedure (Slurry Method):
-
Preparation: Suspend the piperazine free base (1.0 equiv.) in a solvent where it is sparingly soluble.
-
Addition: Add a stoichiometric amount (1.0-1.1 equiv.) of the selected acid to the slurry.
-
Equilibration: Stir the slurry at a controlled temperature (room temperature or slightly elevated) for an extended period (24-72 hours).[10] This allows the system to equilibrate and for the salt to form.
-
Isolation: Isolate the resulting solid by filtration and wash with a small amount of the solvent.
-
Characterization: Dry the solid and analyze it using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or NMR to confirm that a new salt has formed.
-
Solubility Testing: Determine the aqueous solubility of the new salt forms using Protocol 1 to identify the most effective counter-ion.[10]
Diagram 2: Mechanism of Salt Formation for Solubility Enhancement
This diagram illustrates how protonating a basic piperazine nitrogen with an acid (HX) creates a more polar, water-soluble salt.
Caption: Protonation of piperazine to form a soluble salt.
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 3. innospk.com [innospk.com]
- 4. petalheadexim.com [petalheadexim.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. quora.com [quora.com]
- 17. content.e-bookshelf.de [content.e-bookshelf.de]
- 18. biosynce.com [biosynce.com]
- 19. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. N- BOC Piperazine [intersperse.in]
- 21. restoredcdc.org [restoredcdc.org]
Strategies to prevent disubstituted byproduct formation in piperazine reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for piperazine reactions. As a Senior Application Scientist, I understand that while the piperazine moiety is a valuable scaffold in medicinal chemistry, controlling its reactivity to achieve selective monosubstitution can be a significant challenge.[1] Direct alkylation or acylation often leads to a mixture of mono- and di-substituted products, complicating purification and reducing yields.[2][3][4]
This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to help you navigate these challenges. We will explore the fundamental principles of piperazine reactivity and detail robust strategies to prevent the formation of disubstituted byproducts, ensuring the integrity and efficiency of your synthetic workflows.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers encounter when working with piperazine.
Q1: Why does piperazine tend to form 1,4-disubstituted products so readily?
A1: Piperazine is a symmetrical diamine with two secondary amine groups. The two nitrogen atoms have distinct basicities, described by their pKa values: pKa1 is approximately 5.35 and pKa2 is 9.73.[5][6][7][8] When the first nitrogen is functionalized (e.g., alkylated or acylated), its basicity is altered.[9] However, the second nitrogen remains a potent nucleophile, often capable of reacting with the electrophile present in the reaction mixture. Without careful control of stoichiometry and reaction conditions, or the use of a protecting group, this leads to the formation of the thermodynamically stable 1,4-disubstituted byproduct.[10]
Q2: What is the most reliable strategy to ensure mono-substitution?
A2: The most robust and widely adopted strategy is the use of a protecting group.[1][4] This involves a three-step workflow:
-
Protection: One nitrogen atom is selectively protected, most commonly with a tert-butyloxycarbonyl (Boc) group.[1][3]
-
Functionalization: The remaining free secondary amine is reacted with the desired electrophile (e.g., via alkylation, acylation, or Buchwald-Hartwig amination).[1]
-
Deprotection: The protecting group is removed to yield the final monosubstituted piperazine.[1]
This method provides excellent control and generally leads to cleaner reactions and higher yields of the desired product.
Q3: Are there alternatives to using protecting groups?
A3: Yes, there are alternative strategies, although they may be less universally applicable than the protecting group approach.
-
Use of Stoichiometry: Employing a large excess of piperazine (5-10 fold) can statistically favor the mono-substituted product.[10][11] However, this requires a subsequent, sometimes challenging, purification step to remove the unreacted piperazine.
-
In Situ Mono-Protonation: This clever one-pot method involves reacting piperazine with one equivalent of an acid to form the piperazin-1-ium salt.[2][12] The proton effectively acts as a protecting group, deactivating one nitrogen and allowing the other to react selectively.[12][13]
-
Control of Reaction Conditions: Slow, dropwise addition of the electrophile to the piperazine solution at low temperatures (e.g., 0 °C) can kinetically favor mono-substitution.[10]
Q4: What are "orthogonal" protecting groups and when should I consider them?
A4: Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very different conditions without affecting each other.[14][15] For instance, a Boc group (acid-labile) and a Benzyl (Cbz) group (removed by hydrogenolysis) are orthogonal. You should consider an orthogonal strategy if you are building a complex molecule with multiple reactive sites that need to be functionalized in a specific sequence. For example, if you need to perform a reaction on another part of your molecule under acidic conditions, a Boc-protected piperazine would be unsuitable, and an alternative like a Cbz group might be a better choice.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My primary product is the 1,4-disubstituted piperazine, even when using a 1:1 stoichiometry.
This is a classic challenge in piperazine chemistry. The mono-substituted product, once formed, can be more reactive than piperazine itself under certain conditions, leading to the di-substituted byproduct.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting excess di-substitution.
Issue 2: The yield of my N-alkylation or N-acylation reaction on N-Boc-piperazine is low.
Low yields during the functionalization step can often be traced to suboptimal reaction conditions or reagent choice.
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Base (N-Alkylation) | For reactions with alkyl halides, a base is required to neutralize the acid (HX) generated.[1] Without it, the piperazine nitrogen will be protonated and rendered non-nucleophilic. Solution: Ensure at least one equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used. |
| Poor Electrophile Reactivity | Sterically hindered or electron-rich alkyl/acyl halides may react sluggishly. Solution: Consider more reactive electrophiles (e.g., switching from an alkyl chloride to an iodide) or increasing the reaction temperature. Monitor for potential side reactions. |
| Alternative Reaction Failure | For difficult alkylations, direct substitution may not be optimal. Solution: Switch to reductive amination.[16] This involves reacting N-Boc-piperazine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method avoids the formation of quaternary ammonium salts, a common side reaction in alkylations.[16] |
| Low Yield in Buchwald-Hartwig Amination | This palladium-catalyzed reaction is highly sensitive to the specific combination of catalyst, ligand, base, and solvent.[17][18] Solution: Screen different conditions. Sterically hindered phosphine ligands are often required.[10][18] Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes prevent starting material decomposition compared to stronger bases like NaOtBu.[10][17] |
Issue 3: I'm observing significant side products during the final Boc-deprotection step.
The acidic conditions required for Boc deprotection can sometimes lead to unwanted side reactions.
A. Common Side Reactions & Solutions
-
t-Butylation: The cleavage of the Boc group generates a reactive tert-butyl cation.[19] This cation can alkylate nucleophiles, including the deprotected piperazine itself.
-
Solution: Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water.[19]
-
-
Degradation of Other Functional Groups: If your molecule contains other acid-sensitive groups (e.g., acetals, esters), the harsh conditions of Boc deprotection can cleave them as well.[20]
Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for the most common workflow: the synthesis of a monosubstituted piperazine using N-Boc protection.
Protocol 1: Mono-Boc Protection of Piperazine
Principle: Piperazine is reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O). Using an excess of piperazine ensures that the Boc₂O is consumed before it can react a second time, favoring the mono-protected product.[10]
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve Boc₂O (1.0 eq) in a minimal amount of DCM and add it dropwise to the stirred piperazine solution over 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the Boc₂O is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate pure N-Boc-piperazine.
Protocol 2: N-Alkylation of N-Boc-Piperazine
Principle: The free secondary amine of N-Boc-piperazine is alkylated using an alkyl halide in the presence of a base.[1]
Caption: Experimental workflow for N-Alkylation of N-Boc-piperazine.
Protocol 3: N-Boc Deprotection with TFA
Principle: A strong acid, trifluoroacetic acid (TFA), is used to cleave the Boc protecting group, yielding the trifluoroacetate salt of the desired monosubstituted piperazine. A subsequent basic work-up provides the free amine.[20][21]
Materials:
-
N-alkyl-N'-Boc-piperazine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-alkyl-N'-Boc-piperazine (1.0 eq) in anhydrous DCM (at a concentration of ~0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Work-up: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (>7).[20]
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uregina.ca [uregina.ca]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate Chiral Purity by HPLC
Introduction: The Imperative of Chiral Purity in Pharmaceutical Development
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate, a key intermediate in the synthesis of various bioactive compounds, ensuring enantiomeric purity is paramount. The presence of its unwanted (R)-enantiomer can lead to reduced efficacy, altered pharmacokinetic properties, or even adverse toxicological effects. Consequently, robust and validated analytical methods for the determination of chiral purity are indispensable for regulatory compliance and ensuring patient safety.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound's chiral purity against alternative techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE). The methodologies, supported by experimental data and protocols, are presented to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable technique for their analytical needs.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers due to its high resolution, robustness, and the vast array of commercially available chiral stationary phases (CSPs). The principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.
Causality in Method Development: Selecting the Right Tools
The successful separation of this compound enantiomers is contingent on the judicious selection of the CSP and the optimization of the mobile phase. For piperazine derivatives, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated broad applicability and high enantioselectivity.[1] The carbamate derivatives on these polymers create chiral cavities and interaction sites that can effectively discriminate between enantiomers based on subtle differences in their three-dimensional structures.
The choice of mobile phase is equally critical. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For basic compounds like piperazine derivatives, the addition of a small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve peak shape and reduce tailing by masking residual acidic silanol groups on the silica support.[1]
Experimental Protocol: Chiral HPLC Validation
This protocol outlines a validated method for determining the enantiomeric purity of this compound.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of HPLC-grade n-Hexane, 2-Propanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Validation Parameters:
The method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] Key validation parameters include:
-
Specificity: The ability to assess the (S)-enantiomer in the presence of its (R)-enantiomer and any potential impurities.
-
Linearity: The linear relationship between the peak area and the concentration of the (R)-enantiomer over a specified range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the (R)-enantiomer that can be reliably detected and quantified.
-
Accuracy: The closeness of the measured value to the true value, assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements, evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Comparative Analysis: HPLC vs. Alternative Technologies
While chiral HPLC is a powerful tool, alternative techniques offer distinct advantages in certain scenarios.
Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative
SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. This technique has gained significant traction for chiral separations due to several key advantages over HPLC.[4][5][6]
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations, often reducing analysis times by a factor of 3 to 5.[7][8]
-
Reduced Solvent Consumption: The use of CO2 as the main mobile phase component significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[4][5]
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders and improved resolution for enantiomers compared to HPLC, offering a valuable alternative when HPLC separations are challenging.
However, SFC instrumentation is generally more complex and expensive than standard HPLC systems.
Capillary Electrophoresis (CE): High Efficiency for Small Sample Volumes
Chiral CE separates enantiomers based on their differential migration in an electric field. This is achieved by adding a chiral selector, most commonly a cyclodextrin, to the background electrolyte.[6][9][10]
-
High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution of enantiomers.[9]
-
Low Sample and Reagent Consumption: CE requires only nanoliter injection volumes and microliter quantities of background electrolyte, making it ideal for the analysis of precious or limited samples.
-
Versatility: A wide variety of chiral selectors can be easily screened by simply changing the background electrolyte composition, facilitating rapid method development.
A limitation of CE is its lower concentration sensitivity compared to HPLC with UV detection, although this can be mitigated with specialized detection techniques.
Performance Comparison: A Data-Driven Overview
The following table provides a comparative summary of the expected performance of each technique for the chiral analysis of this compound.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Resolution (Rs) | > 2.0 | > 2.0 | > 2.5 |
| Selectivity (α) | > 1.2 | > 1.2 | > 1.1 |
| Analysis Time | 10 - 20 minutes | 3 - 10 minutes | 5 - 15 minutes |
| LOD/LOQ | Low ng/mL to µg/mL | Low ng/mL to µg/mL | Mid to high ng/mL |
| Solvent Consumption | High | Low | Very Low |
| Instrumentation Cost | Moderate | High | Moderate |
| Throughput | Moderate | High | Moderate |
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for chiral HPLC validation and a logical decision-making tree for selecting the appropriate chiral separation technique.
Caption: Workflow for Chiral HPLC Method Validation.
Caption: Decision Tree for Chiral Separation Technique Selection.
Conclusion: A Holistic Approach to Chiral Purity Validation
The validation of chiral purity for this compound is a critical analytical challenge that demands a robust and reliable methodology. Chiral HPLC remains the cornerstone for this application, offering a well-established and versatile platform for enantioselective separation. The detailed experimental protocol and validation guidelines presented herein provide a comprehensive framework for establishing a self-validating system that ensures data integrity and regulatory compliance.
Furthermore, the comparative analysis with Chiral SFC and CE underscores the importance of a holistic approach to analytical method selection. While HPLC is the workhorse, SFC offers significant advantages in terms of speed and sustainability, and CE excels in situations with limited sample availability. By understanding the principles, performance characteristics, and practical considerations of each technique, researchers can make informed decisions to ensure the stereochemical integrity of their chiral compounds, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. fagg.be [fagg.be]
- 4. d-nb.info [d-nb.info]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of Piperazine Derivatives
Introduction: The Central Role of Piperazine in Drug Discovery and the Imperative of Structural Verification
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including antiviral, antibacterial, anticancer, and antifungal properties.[1] The conformational flexibility of the piperazine ring, coupled with the ease of substitution at the nitrogen atoms, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug design.
Given the profound impact of subtle structural modifications on biological activity, the unambiguous confirmation of the molecular structure of newly synthesized piperazine derivatives is a critical step in the drug development pipeline. This guide provides a comparative overview of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will delve into the causality behind experimental choices and demonstrate how a synergistic application of these methods provides a self-validating system for structural elucidation.[2][3][4]
The Integrated Spectroscopic Workflow: A Multi-faceted Approach to Structural Confirmation
The structural elucidation of an unknown piperazine derivative is rarely accomplished with a single technique. Instead, a complementary and integrated workflow is employed, where each spectroscopic method provides a unique piece of the structural puzzle.
Figure 1: Integrated workflow for the structural elucidation of piperazine derivatives.
I. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Blueprint
Mass spectrometry is the initial and indispensable technique for determining the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, providing a direct readout of the molecular mass.[5]
Beyond the molecular ion, the fragmentation pattern observed in tandem MS (MS/MS) experiments offers a structural fingerprint of the molecule. For piperazine derivatives, characteristic fragmentation pathways involve the cleavage of the bonds within the piperazine ring and the bonds connecting the substituents to the ring nitrogens.[5][6]
Common Fragmentation Patterns:
-
Cleavage of the Piperazine Ring: This can lead to the formation of characteristic ions with m/z values corresponding to fragments of the piperazine core. For instance, ions at m/z 56 and 70 are often observed for phenylpiperazines.[5]
-
Loss of Substituents: The cleavage of the C-N bond between the piperazine ring and its substituents is a common fragmentation pathway. For example, benzylpiperazines often show a prominent fragment at m/z 91, corresponding to the benzyl cation.[5]
-
Characteristic Neutral Loss: In some cases, a neutral loss of the entire piperazine moiety or a substituted piperazine can be observed.[6]
The study of these fragmentation patterns provides crucial information about the nature and connectivity of the substituents on the piperazine ring.[5][6][7]
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
For piperazine derivatives, IR spectroscopy is particularly useful for confirming the presence of:
-
N-H bond: In monosubstituted or unsubstituted piperazines, the N-H stretching vibration typically appears in the region of 3200-3500 cm⁻¹.[8]
-
C-H bonds: C-H stretching vibrations of the methylene groups in the piperazine ring are observed in the 2800-3000 cm⁻¹ region.[9] Aromatic C-H stretching from substituents will appear above 3000 cm⁻¹.
-
C-N bonds: The C-N stretching vibrations of the piperazine ring are typically found in the 1000-1300 cm⁻¹ range.[9]
-
Substituent Functional Groups: The presence of functional groups on the substituents, such as carbonyls (C=O, ~1650-1750 cm⁻¹), nitro groups (NO₂, ~1550 and 1350 cm⁻¹), or sulfonyl groups (S=O, ~1350 and 1150 cm⁻¹), can be readily identified by their characteristic absorption bands.[10]
While IR spectroscopy does not provide detailed connectivity information, it serves as a quick and effective method to confirm the presence of expected functional groups and the successful incorporation of substituents.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for the complete structural elucidation of organic molecules, including piperazine derivatives. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.[11]
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Piperazine Ring Protons: In a simple, unsubstituted piperazine, the methylene protons are chemically equivalent and appear as a singlet around 2.8-3.0 ppm.[12] However, in substituted piperazines, the protons on the carbons adjacent to the substituted nitrogen will have a different chemical shift from those adjacent to the unsubstituted or differently substituted nitrogen. This often results in two or more distinct multiplets for the piperazine ring protons.[1][13] The integration of these signals confirms the number of protons in each environment.
-
Substituent Protons: The chemical shifts and coupling patterns of the protons on the substituents provide crucial information about their structure. For example, aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm), and their splitting patterns can reveal the substitution pattern on the aromatic ring.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environment.
-
Piperazine Ring Carbons: In a symmetrically substituted piperazine, a single signal for the piperazine carbons may be observed.[14] In unsymmetrically substituted derivatives, two or more signals will be present, typically in the range of 40-60 ppm.[1][13]
-
Substituent Carbons: The chemical shifts of the carbons in the substituents are highly informative. For example, aromatic carbons resonate in the 110-160 ppm range, while carbonyl carbons appear further downfield (>160 ppm).
C. 2D NMR Spectroscopy: Unraveling Connectivity
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and confirming the overall structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For piperazine derivatives, COSY spectra can confirm the connectivity within the piperazine ring and within the substituents.[15][16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. HSQC is invaluable for assigning the ¹³C NMR signals based on the more easily assigned ¹H NMR spectrum.[15][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the substituents and the piperazine ring. For example, a correlation between the protons on the carbon adjacent to a piperazine nitrogen and a carbon within the substituent confirms the point of attachment.
Comparative Summary of Spectroscopic Data for a Generic Substituted Piperazine
| Spectroscopic Technique | Key Information Provided |
| Mass Spectrometry (MS) | - Molecular Weight (from [M+H]⁺) - Fragmentation pattern revealing substituent and ring cleavage |
| Infrared (IR) Spectroscopy | - Presence of N-H bond (if applicable) - C-H stretching of piperazine ring and substituents - C-N stretching of the piperazine ring - Characteristic absorptions of substituent functional groups (e.g., C=O, NO₂, SO₂) |
| ¹H NMR Spectroscopy | - Chemical shifts and integration of piperazine ring protons - Chemical shifts, integration, and coupling patterns of substituent protons |
| ¹³C NMR Spectroscopy | - Chemical shifts of piperazine ring carbons - Chemical shifts of substituent carbons |
| 2D NMR (COSY, HSQC, HMBC) | - H-H connectivity within the piperazine ring and substituents (COSY) - Direct C-H correlations for unambiguous assignments (HSQC) - Long-range C-H correlations to establish connectivity between the piperazine ring and substituents (HMBC) |
Experimental Protocol: A Step-by-Step Guide to Data Acquisition and Analysis
This protocol outlines the general steps for acquiring and analyzing spectroscopic data for a newly synthesized piperazine derivative.
1. Sample Preparation:
- NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.[15]
- MS: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) for infusion or LC-MS analysis.
- IR: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film can be prepared between salt plates.
2. Data Acquisition:
- NMR:
- Acquire a ¹H NMR spectrum.
- Acquire a ¹³C{¹H} NMR spectrum.
- Acquire 2D NMR spectra (COSY, HSQC, and HMBC) as needed for complete structural elucidation. Temperature-dependent NMR may be necessary to study conformational dynamics.[17]
- MS:
- Obtain a full scan mass spectrum in positive ion mode to determine the [M+H]⁺ ion.
- Perform MS/MS fragmentation of the parent ion to obtain the fragmentation pattern.
- IR:
- Record the IR spectrum over the range of 4000-400 cm⁻¹.
3. Data Analysis and Interpretation:
- MS:
- Determine the molecular weight from the [M+H]⁺ ion and compare it with the expected molecular weight.
- Analyze the fragmentation pattern to identify characteristic fragments of the piperazine ring and substituents.
- IR:
- Identify the characteristic absorption bands for the expected functional groups.
- NMR:
- Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.
- Use the COSY spectrum to trace the proton-proton coupling networks.
- Use the HSQC spectrum to correlate proton and carbon signals.
- Use the HMBC spectrum to establish long-range connectivities, paying close attention to the correlations that link the substituents to the piperazine ring.
- Integrated Analysis:
- Synthesize the information from all three spectroscopic techniques to build a cohesive and self-consistent structural assignment. The proposed structure must be consistent with all observed data.
Conclusion: Ensuring Structural Integrity in Piperazine-Based Drug Discovery
The robust and unambiguous structural characterization of piperazine derivatives is a non-negotiable aspect of modern drug discovery and development. A multi-pronged analytical approach, leveraging the complementary strengths of Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance techniques, provides the necessary rigor to confirm molecular identity. By systematically integrating data on molecular weight, functional groups, and atomic connectivity, researchers can proceed with confidence in the integrity of their synthesized compounds, a critical foundation for subsequent biological evaluation and the advancement of new therapeutic agents.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Guide to Spectroscopic Identification of Organic Compounds [lyon.ecampus.com]
- 3. routledge.com [routledge.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bbhegdecollege.com [bbhegdecollege.com]
- 12. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 15. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Comparison of N-Boc vs Fmoc protection for piperazine in synthesis
An In-Depth Guide to N-Boc vs. N-Fmoc Protection of Piperazine in Chemical Synthesis
For researchers and professionals in drug development and chemical synthesis, the strategic use of protecting groups is paramount. The piperazine moiety, a common scaffold in pharmacologically active compounds, often requires selective protection of one of its two secondary amine nitrogens to achieve desired synthetic outcomes. Among the arsenal of nitrogen protecting groups, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are two of the most prevalent choices. This guide provides a comprehensive comparison of N-Boc and N-Fmoc protection for piperazine, grounded in experimental data and mechanistic principles to inform your synthetic strategy.
The choice between Boc and Fmoc protection hinges on their distinct deprotection mechanisms, which dictate their compatibility with other functional groups and reagents in a synthetic route.
N-Boc Protection: The Boc group is an acid-labile protecting group. Its removal is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA), or milder acids like hydrochloric acid (HCl) in an organic solvent. The mechanism involves the protonation of the carbonyl oxygen, followed by the collapse of the resulting intermediate to release the free amine, tert-butyl cation, and carbon dioxide. The tert-butyl cation is a reactive electrophile that can be scavenged to prevent side reactions.
N-Fmoc Protection: In contrast, the Fmoc group is base-labile. Deprotection is readily accomplished using a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF). The mechanism proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) pathway, where the base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of the dibenzofulvene-piperidine adduct and release of the free amine and carbon dioxide.
A Senior Application Scientist's Guide to Assessing the Stability of Peptides Containing Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stability Hurdle in Peptide Therapeutics
Peptides have emerged as highly selective and potent therapeutic agents, capable of targeting protein-protein interactions often considered "undruggable" by small molecules. However, the clinical translation of many promising peptide candidates is hampered by their inherent instability. The flexible backbone of linear peptides makes them susceptible to rapid degradation by proteases in biological fluids, leading to a short circulating half-life and diminished therapeutic efficacy.[1]
To overcome this critical limitation, medicinal chemists have developed a range of strategies to enhance peptide stability, with the incorporation of constrained amino acids being a particularly successful approach. By introducing conformational rigidity, these modifications pre-organize the peptide into its bioactive conformation, which not only improves target binding but also shields it from proteolytic attack. This guide provides a comprehensive comparison of various constrained peptide strategies and details the experimental workflows to rigorously assess their impact on stability.
The Rationale Behind Constrained Peptides: A Mechanistic Overview
Proteolytic enzymes, such as serine and cysteine proteases, recognize and bind to peptides in an extended conformation to facilitate the hydrolysis of the amide bonds.[2][3] The active site of a protease has specific subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the amino acid residues of the substrate peptide (P4, P3, P2, P1, P1', P2', etc.) flanking the scissile bond.[4] The inherent flexibility of linear peptides allows them to readily adopt this extended, protease-compliant conformation.
Constrained amino acids introduce structural rigidity, forcing the peptide backbone into a more defined three-dimensional structure, such as an α-helix or a β-turn.[5] This pre-organization into a folded state makes it sterically and energetically unfavorable for the peptide to adopt the extended conformation required for protease binding, thus conferring resistance to degradation.[3]
A Comparative Look at Constraining Strategies
The choice of constraining strategy can significantly impact the stability, bioactivity, and pharmacokinetic properties of a peptide. Below is a comparison of common approaches, supported by experimental data.
Cyclization
Cyclization, through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages, is a powerful method to reduce conformational freedom.
Stapled Peptides
Stapled peptides utilize a synthetic brace, typically a hydrocarbon linker, to reinforce an α-helical conformation. This has been shown to dramatically improve proteolytic resistance.
D-Amino Acid Substitution
The substitution of naturally occurring L-amino acids with their D-enantiomers is a highly effective strategy for enhancing stability. Proteases are stereospecific and generally do not recognize peptide bonds involving D-amino acids.[6][7]
N- and C-Terminal Modifications
Exopeptidases, which cleave peptides from the N- or C-terminus, are abundant in biological fluids. Capping these termini can significantly enhance stability. N-terminal acetylation and C-terminal amidation are common modifications that neutralize the terminal charges and mimic a native protein structure, thereby reducing susceptibility to exopeptidases.[8][9][10]
Table 1: Comparative Stability of Linear vs. Constrained Peptides
| Peptide Type | Modification | Stability Metric (Half-life) | Fold Increase in Stability | Reference |
| Linear RGD Peptide | None | ~1 (relative value) | - | [11] |
| Cyclic RGD Peptide | Disulfide bond | 30-fold more stable at pH 7 | 30 | [11] |
| Linear Peptide 1 | None | ~4.2 h (in rat plasma) | - | [12] |
| Lactam Stapled Peptide 3 | Lactam bridge | ~2.9 h (in rat plasma) | ~0.7 | [12] |
| Lactam Stapled Peptide 4 | Lactam bridge | ~5.0 h (in rat plasma) | ~1.2 | [12] |
| Hydrocarbon Stapled Peptide 10 | Hydrocarbon staple | ~4.0 h (in rat plasma) | ~0.95 | [12] |
| Hydrocarbon Stapled Peptide 11 | Hydrocarbon staple | ~6.8 h (in rat plasma) | ~1.6 | [12] |
| Anionic Peptide (PD) | None | < 6 hours (in human plasma) | - | [13] |
| N-acetylated Anionic Peptide (Ac-PD) | N-terminal acetylation | 20.7 h (in human plasma) | >3.45 | [13] |
| Anionic Peptide (AD) | None | < 6 hours (in human plasma) | - | [13] |
| N-acetylated Anionic Peptide (Ac-AD) | N-terminal acetylation | 8.64 h (in human plasma) | >1.44 | [13] |
Experimental Workflows for Assessing Peptide Stability
A multi-faceted approach is essential for a comprehensive assessment of peptide stability. The following are detailed, self-validating protocols for key stability assays.
Proteolytic Stability Assay (General Protease)
This assay provides a direct measure of a peptide's resistance to a specific protease.
Caption: Workflow for a general proteolytic stability assay.
-
Preparation of Solutions:
-
Prepare a stock solution of the test peptide (and a linear, unmodified control peptide) at 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of a protease (e.g., trypsin, chymotrypsin) at 1 mg/mL in the same buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution and protease solution at a specific ratio (e.g., 100:1 w/w peptide to protease).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid [TFA] or by heating to 95°C for 5 minutes).
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the disappearance of the intact peptide peak at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½), the time at which 50% of the peptide is degraded.
-
-
Positive Control: A known protease-labile, unmodified linear peptide. This should show significant degradation over the time course.
-
Negative Control: The constrained peptide incubated in buffer without the protease. The peptide peak area should remain constant.
-
Expected Outcome: A significantly longer half-life for the constrained peptide compared to the linear control.
Serum Stability Assay
This assay assesses the peptide's stability in a more physiologically relevant matrix containing a complex mixture of proteases.
Caption: Workflow for assessing peptide stability in serum.
-
Preparation:
-
Prepare a stock solution of the test peptide at 1 mg/mL in a suitable solvent (e.g., sterile water or DMSO).
-
Thaw human or animal serum on ice and pre-warm to 37°C.
-
-
Reaction Setup:
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Course Sampling and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the peptide-serum mixture.
-
To each aliquot, add two volumes of a cold quenching/precipitation solution (e.g., acetonitrile with 1% TFA) to stop enzymatic degradation and precipitate serum proteins.
-
-
Protein Removal:
-
Vortex the samples and incubate on ice for at least 10 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 time point and determine the half-life.
-
-
Positive Control: An unmodified linear peptide known to be rapidly degraded in serum.
-
Negative Control: The test peptide incubated in a heat-inactivated serum sample. Degradation should be minimal.
-
Expected Outcome: The constrained peptide should exhibit a significantly longer half-life in active serum compared to the linear control and show minimal degradation in heat-inactivated serum.
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), measures the thermal stability of a peptide by monitoring its unfolding temperature (Tm). A higher Tm indicates greater stability. This method is particularly useful for comparing the intrinsic stability of different constrained analogs.[12][14]
Caption: Workflow for a peptide thermal shift assay.
-
Sample Preparation (in a 96-well PCR plate):
-
For each reaction, mix the peptide solution (final concentration e.g., 10-50 µM), a suitable buffer, and a fluorescent dye (e.g., SYPRO Orange at a final concentration of 5X). The dye fluoresces upon binding to hydrophobic regions of the peptide that become exposed during unfolding.[14]
-
Ensure the final volume in each well is consistent (e.g., 20-50 µL).
-
-
Instrument Setup:
-
Place the 96-well plate in a real-time PCR instrument.
-
Set up a melt curve protocol to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
-
Set the instrument to monitor fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Acquisition:
-
Run the melt curve protocol, collecting fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melt curve.
-
The melting temperature (Tm) is the temperature at the inflection point of the sigmoidal curve, which corresponds to the point where 50% of the peptide is unfolded. This is often calculated from the peak of the first derivative of the melt curve.[12]
-
-
Positive Control: A well-characterized, stable protein with a known Tm. This confirms the assay is working correctly.
-
Negative Control: Buffer and dye only (no peptide). This should show no significant change in fluorescence.
-
Troubleshooting: Irregular melt curves can indicate peptide aggregation or issues with the dye/buffer composition.[14] Ensure proper mixing and consider optimizing peptide and dye concentrations.[15]
-
Expected Outcome: Constrained peptides are expected to exhibit a higher Tm compared to their linear counterparts, indicating enhanced thermal stability.
Conclusion
The incorporation of constrained amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability. A systematic and multi-pronged experimental approach is critical to validating the success of these strategies. By employing a combination of protease degradation assays, serum stability studies, and thermal shift assays, researchers can generate a comprehensive stability profile for their constrained peptide candidates. This data is not only crucial for lead optimization but also provides invaluable insights that inform the design of the next generation of peptide therapeutics with enhanced drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Serpin - Wikipedia [en.wikipedia.org]
- 3. PeptideCutter [web.expasy.org]
- 4. peakproteins.com [peakproteins.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
A Senior Application Scientist's Guide to Chiral Purity Assay Validation for Drug Substances
The stereochemical nature of a drug substance is a critical quality attribute, as enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The tragic history of thalidomide, where one enantiomer provided therapeutic relief while the other was teratogenic, serves as a stark reminder of this principle.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control over the enantiomeric purity of chiral drugs.[3][4]
This guide provides an in-depth comparison of the principal analytical techniques used for determining chiral purity and outlines a robust framework for method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6][7] Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to develop and validate reliable chiral purity assays, ensuring the safety and efficacy of pharmaceutical products.
Part 1: A Comparative Overview of Chiral Separation Techniques
The cornerstone of a chiral purity assay is the ability to separate and quantify the enantiomers. The choice of technique is dictated by the physicochemical properties of the analyte, required sensitivity, and desired throughput.[8] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most powerful and widely adopted methods in the pharmaceutical industry.[9][10][11]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most established and versatile technique for enantioseparation.[3][9][12] The separation is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[4][13] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide CSPs are among the most successful and broadly applicable.[10][13][14]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[11][15] It is often considered a "green" chromatography technique due to the significant reduction in organic solvent consumption.[1] For chiral separations, SFC is frequently coupled with the same CSPs used in HPLC and is renowned for offering faster analysis times and higher efficiency.[11][15]
-
Chiral Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility in a narrow capillary. For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[9][10] This technique offers extremely high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes.[3][9]
Quantitative Performance Comparison
The selection of an analytical technique is a critical decision based on multiple performance factors. The table below provides a comparative summary.
| Performance Parameter | Chiral HPLC | Chiral SFC | Chiral CE | Key Considerations |
| Resolution (Rs) | Excellent | Excellent | Very High | A resolution of >1.5 is typically required for baseline separation. SFC and CE can often provide superior resolution.[1] |
| Analysis Speed | Moderate to Fast | Very Fast | Very Fast | SFC and CE are generally faster than HPLC, significantly increasing sample throughput.[1][15] |
| Solvent Consumption | High | Low | Very Low | SFC and CE are environmentally friendlier alternatives to traditional normal-phase HPLC.[1][11] |
| Sensitivity (LOD/LOQ) | Good to Excellent | Good to Excellent | Good | HPLC and SFC often provide better concentration sensitivity, though CE is excellent for mass-limited samples. |
| Method Development | Can be time-consuming | Often faster than HPLC | Can be complex | Column and mobile phase screening is common for HPLC/SFC.[13][16] CE requires optimization of buffer and selector concentration. |
| MS Compatibility | Good (especially RP) | Excellent | Good | The mobile phases used in SFC are highly compatible with mass spectrometry (MS), simplifying detection.[3][11][17] |
Part 2: The Framework of Chiral Assay Validation
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[18][19] For a chiral purity assay, the "intended purpose" is to accurately and precisely quantify the undesired enantiomer, which is treated as a specific impurity, in the presence of a large excess of the desired enantiomer (the drug substance).[20][21] The validation must be conducted in accordance with ICH Q2(R2) guidelines.[5][6][7][22]
Caption: High-level workflow for chiral purity assay validation.
Core Validation Parameters
The following characteristics must be considered during the validation of a chiral purity method.[5][6][23]
-
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or the major enantiomer itself.[23][24] For a chiral assay, this is the most critical parameter. It is demonstrated by showing that the method can separate the two enantiomers from each other and from any other potential impurities with baseline resolution.
-
Causality: Without specificity, you cannot trust that the peak area for the minor enantiomer is solely from that component, making any quantification meaningless.
-
-
Linearity: The method's linearity is its ability to produce results that are directly proportional to the concentration of the analyte within a given range.[20] This must be established for the undesired enantiomer.
-
Causality: Linearity confirms that the detector response is consistent across the range of expected concentrations, allowing for accurate calculation of the impurity level. A typical range for an impurity is from the Limit of Quantitation (LOQ) to 120% of the specification limit.[6]
-
-
Range: The range is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable degree of linearity, accuracy, and precision.[20][24]
-
Causality: The validated range provides confidence that the method is reliable for quantifying the impurity from its lowest expected level (LOQ) up to a level exceeding its permitted limit.
-
-
Accuracy: Accuracy expresses the closeness of the results obtained by the method to the true value.[22][23] It is typically assessed by spiking the drug substance with known amounts of the undesired enantiomer at different concentration levels within the specified range.
-
Causality: Accuracy studies prove that the method can correctly measure the amount of the chiral impurity present, free from systemic error or bias from the sample matrix.
-
-
Precision: Precision reflects the random error of the method and is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][23]
-
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst, equipment, and reagents. This is typically done with a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range.[6]
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, analysts, or equipment).
-
Causality: Precision studies demonstrate the method's reproducibility and reliability under normal operating conditions. A reasonable precision target for the minor component is a relative standard deviation (RSD) of ≤20% as it approaches the LOQ.[20]
-
-
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the undesired enantiomer that can be determined with acceptable precision and accuracy.[25] This is a critical parameter for any impurity method.
-
Causality: The LOQ defines the lower boundary of the method's useful range. The specification limit for the chiral impurity must be above the validated LOQ.
-
-
Robustness: Robustness measures a method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[23][24] Examples of variations include changes in mobile phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%). Robustness is often evaluated during method development.[26]
-
Causality: Robustness testing identifies which method parameters are critical to the separation, ensuring that minor, unavoidable fluctuations during routine use will not lead to unexpected system suitability failures or inaccurate results.
-
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Ensure selective measurement of each enantiomer. | Baseline resolution (Rs ≥ 1.5) between enantiomers and from other impurities. No interference from blank/placebo. |
| Linearity | Confirm proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be insignificant. |
| Range | Define concentration interval for reliable measurement. | Method provides acceptable linearity, accuracy, and precision within the defined range (e.g., LOQ to 120% of specification). |
| Accuracy | Determine closeness to the true value. | Mean recovery of 90.0% - 110.0% for low concentrations (e.g., at LOQ); 98.0% - 102.0% is common for higher levels.[1][20] |
| Precision (Repeatability & Intermediate) | Assess random error and reproducibility. | RSD ≤ 20% at LOQ; RSD ≤ 10% at higher concentrations.[20] |
| Limit of Quantitation (LOQ) | Define the lowest quantifiable concentration. | Signal-to-Noise ratio typically ≥ 10. Must be verified for precision and accuracy. |
| Robustness | Evaluate reliability against small method variations. | System suitability parameters (e.g., resolution, retention time) remain within acceptable limits. |
Part 3: Experimental Protocol - Validation of a Chiral HPLC Method
This section provides a representative step-by-step protocol for the validation of a chiral purity assay using HPLC.
Instrumentation and Chromatographic Conditions
-
System: HPLC with UV/PDA detector.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
System Suitability Test (SST)
The SST is an integral part of the method and must be performed before any validation or sample analysis to ensure the chromatographic system is performing adequately.[26]
-
Procedure: Prepare a solution containing approximately 0.1% of the undesired enantiomer relative to the desired enantiomer (e.g., at the specification limit). Inject this solution six replicate times.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.
-
Tailing Factor (T): Tailing factor for the major enantiomer peak should be ≤ 2.0.
-
Precision (%RSD): The %RSD for the peak area of the minor enantiomer from the six injections must be ≤ 10.0%.
-
Caption: System suitability test (SST) decision workflow.
Validation Experiments
3.1 Specificity
-
Inject a blank (mobile phase).
-
Inject a solution of the pure, desired enantiomer.
-
Inject a solution of the pure, undesired enantiomer.
-
Inject a solution of the racemic (50:50) mixture.
-
Spike the drug substance with known related substances and degradants (if available) to ensure no co-elution.
-
Acceptance: The retention times of the enantiomers are distinct. No interfering peaks are observed at these retention times in the blank or spiked samples. Baseline resolution is achieved.
3.2 Linearity & Range
-
Prepare a stock solution of the undesired enantiomer.
-
Perform serial dilutions to prepare at least five concentration levels, spanning from the LOQ to 120% of the specification limit (e.g., 0.025%, 0.05%, 0.1%, 0.15%, 0.18% relative to a nominal drug substance concentration of 1 mg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance: Correlation coefficient (r²) ≥ 0.99.
3.3 Accuracy
-
Prepare samples of the drug substance by spiking with the undesired enantiomer at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery for the amount of impurity added.
-
Acceptance: The mean recovery should be within 90.0-110.0% at LOQ and 98.0-102.0% at other levels.
3.4 Precision
-
Repeatability: Prepare six individual samples of the drug substance spiked with the undesired enantiomer at 100% of the specification limit. Analyze all six samples on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.
-
Calculate the %RSD of the results for each set and for the combined data.
-
Acceptance: %RSD should meet the pre-defined criteria (e.g., ≤ 10%).
3.5 Limit of Quantitation (LOQ)
-
Estimate the LOQ by determining the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Verify this estimated LOQ by preparing and analyzing at least six samples at this concentration.
-
Acceptance: The precision (%RSD) and accuracy (% Recovery) at the verified LOQ must meet the pre-defined acceptance criteria.
Conclusion
The validation of a chiral purity assay is a scientifically rigorous process that is fundamental to ensuring the quality and safety of chiral drug substances. It demands a thorough understanding of both the chosen analytical technique—be it HPLC, SFC, or CE—and the principles outlined by regulatory authorities like the ICH and FDA. By systematically evaluating parameters such as specificity, accuracy, precision, and linearity, drug developers can build a comprehensive data package that demonstrates an analytical method is fit for its purpose. This not only ensures compliance but, more importantly, upholds the commitment to patient safety by guaranteeing that the stereochemical integrity of every batch of a drug substance is precisely controlled.
References
- 1. benchchem.com [benchchem.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. propharmagroup.com [propharmagroup.com]
- 25. scispace.com [scispace.com]
- 26. fda.gov [fda.gov]
A Guide to Chiral Building Blocks: A Performance-Based Comparison for Modern Drug Discovery
Abstract
In the landscape of modern drug discovery, chirality is not a niche consideration but a central pillar of rational drug design. The three-dimensional arrangement of atoms in a molecule dictates its interaction with the chiral environment of the human body, profoundly influencing efficacy, safety, and pharmacokinetics. This guide provides an in-depth, performance-based comparison of the major families of chiral building blocks—the foundational, enantiopure synthons used to construct complex drug molecules. By examining key performance metrics such as synthetic accessibility, structural diversity, and impact on drug-like properties, this document serves as a strategic resource for researchers, medicinal chemists, and drug development professionals. Our objective is to move beyond mere cataloging and explain the causality behind experimental choices, empowering scientists to make informed decisions when selecting the optimal chiral starting materials for their discovery campaigns.
Section 1: The Central Role of Chirality in Pharmacology
The vast majority of biological macromolecules, including proteins and nucleic acids, are chiral.[1] This inherent "handedness" of nature means that biological systems can readily distinguish between the enantiomers (non-superimposable mirror images) of a chiral drug. This stereoselectivity is the fundamental reason why controlling chirality is paramount in pharmaceutical development.
The Easson-Stedman Hypothesis: A Three-Point Model for Biological Activity
The Easson-Stedman hypothesis provides a foundational model for understanding why enantiomers exhibit different biological activities. It posits that for a chiral molecule to elicit a maximal biological response, it must interact with its receptor at a minimum of three distinct points.[2][3] The more active enantiomer, or eutomer, can achieve this optimal three-point fit, whereas its mirror image, the distomer, can only bind at two of the three sites, resulting in a weaker interaction and consequently, lower or no activity.[4]
The Regulatory Imperative for Enantiopure Drugs
The history of pharmacology contains cautionary tales, most notably the thalidomide tragedy of the 1950s and 1960s, which starkly illustrated the potential for one enantiomer to be therapeutic while the other is toxic.[5][6] While later research showed the situation was complex due to in-vivo racemization, the event catalyzed a paradigm shift in drug development and regulation.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992 requiring that the stereoisomeric composition of a new drug be known and justified.[7][8][9] This has driven the pharmaceutical industry's demand for single-enantiomer drugs and the chiral building blocks required for their synthesis.[10][11]
Section 2: A Comparative Analysis of Major Chiral Building Block Families
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources.[12] These molecules serve as the primary starting materials for asymmetric synthesis. The choice of a building block is a critical strategic decision, impacting everything from the synthetic route's feasibility to the final drug candidate's properties. We will compare the most prominent families based on four key performance metrics.
-
Synthetic Accessibility & Cost: How abundant, available, and cost-effective is the building block?
-
Structural & Stereochemical Diversity: What is the range of scaffolds, ring systems, and stereochemical arrangements offered?
-
Functional Group Compatibility: How versatile are the inherent functional groups for further chemical modification?
-
Impact on Drug-likeness: How does the building block influence critical physicochemical properties like solubility, lipophilicity (LogP), and metabolic stability?
Amino Acids
As the fundamental constituents of proteins, L-amino acids are abundant, highly diverse, and relatively inexpensive.[13][14] Their D-enantiomers, while rarer in nature, are accessible through resolution or synthetic methods and are valuable in drug design.[15]
-
Pros:
-
High Diversity: Over 20 common proteinogenic amino acids provide a wide array of side chains (R-groups), offering varied polarity, size, and functionality.[]
-
Biocompatibility: Their natural origin often leads to favorable metabolic profiles and transporter recognition.
-
Versatile Handles: The presence of both an amine and a carboxylic acid allows for straightforward derivatization into amides, esters, and other functional groups, making them ideal for building peptide-based drugs or as chiral synthons for small molecules.[17]
-
-
Cons:
-
Conformational Flexibility: Acyclic amino acid backbones can be conformationally flexible, which may lead to lower binding affinity if not constrained within a larger scaffold.
-
Metabolic Liability: Can be susceptible to proteolysis or other metabolic pathways, potentially leading to rapid clearance.
-
-
Example Drugs: Captopril (antihypertensive) incorporates L-proline, and Sitagliptin (antidiabetic) is synthesized using a chiral β-amino acid derivative.[13]
Carbohydrates (Sugars)
Carbohydrates are the most abundant natural products and represent a vast, untapped source of chiral scaffolds.[18][19]
-
Pros:
-
Stereochemical Richness: Monosaccharides like glucose and ribose are densely functionalized with multiple contiguous stereocenters, offering a high degree of three-dimensional complexity.[18]
-
Scaffold Potential: Their cyclic structures serve as excellent scaffolds for presenting functional groups in precise spatial orientations, a strategy used in designing peptidomimetics.[20]
-
Abundance: Simple sugars are extremely cheap and available in bulk quantities.
-
-
Cons:
-
High Polarity: The numerous hydroxyl groups make carbohydrates very polar, which can hinder cell membrane permeability and lead to poor oral bioavailability.[19]
-
Complex Manipulation: Often require extensive use of protecting group chemistry to achieve regioselective modification, which can add significant step-count and cost to a synthesis.[21]
-
-
Example Drugs: Remdesivir (antiviral) features a modified ribose sugar, and Oseltamivir (Tamiflu) (antiviral) is famously synthesized from shikimic acid, a carbohydrate-derived starting material.
Terpenes & Steroids
Terpenes are a structurally diverse class of natural products built from isoprene units.[22][23] They and their steroid derivatives provide rigid, complex, and often lipophilic scaffolds.
-
Pros:
-
3D Complexity: Offer rigid, polycyclic frameworks that can effectively explore three-dimensional chemical space, which is often advantageous for targeting complex protein-protein interactions.
-
Lipophilicity: Their hydrocarbon-rich structures generally lead to higher lipophilicity, which can be beneficial for crossing cell membranes.
-
Biologically Validated: Many terpenes have known biological activities, providing validated starting points for medicinal chemistry campaigns.[24][25]
-
-
Cons:
-
Limited Functionalization: Often lack convenient functional groups for modification, and selective derivatization of the carbon skeleton can be challenging.
-
Supply Issues: Complex terpenes can be difficult to isolate in large quantities from natural sources, and their total synthesis is often prohibitively expensive.[26]
-
-
Example Drugs: Paclitaxel (Taxol) (anticancer) is a complex diterpenoid, and Artemisinin (antimalarial) is a sesquiterpene lactone.[22]
Performance Comparison Summary Table
| Building Block Family | Synthetic Accessibility & Cost | Structural & Stereochemical Diversity | Functional Group Compatibility | Impact on Drug-likeness (General) |
| Amino Acids | Excellent (L-forms); Moderate (D-forms) | High (side chains); Moderate (backbone) | Excellent (Amine, Carboxylic Acid) | Generally favorable polarity; potential metabolic instability. |
| Carbohydrates | Excellent (simple sugars) | Very High (multiple stereocenters) | Moderate (requires protection chemistry) | High polarity (poor permeability); good solubility. |
| Terpenes & Steroids | Variable (Poor to Good) | Very High (rigid 3D scaffolds) | Poor to Moderate (often unfunctionalized) | High lipophilicity (good permeability); potential solubility issues. |
Section 3: Experimental Protocols for Performance Validation
As a Senior Application Scientist, I emphasize that theoretical advantages must be confirmed with robust experimental data. The following protocols are fundamental for validating the performance and quality of chiral building blocks and the molecules derived from them. The choice of these methods is driven by their ability to provide unambiguous, quantitative data on stereochemical purity and key drug-like properties.
Protocol: Determination of Enantiomeric Excess (ee) using Chiral HPLC
Causality: The primary measure of success in any asymmetric synthesis is the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement because it physically separates the enantiomers, allowing for direct and accurate quantification.[27] This is vastly superior to older methods like polarimetry, which can be unreliable.[28] The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the synthesized compound in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) to a concentration of ~1 mg/mL.
-
Instrument Setup:
-
Equip the HPLC system with a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, etc.).
-
Set up the mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol. An isocratic elution is usually sufficient.
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).
-
Set the UV detector to an appropriate wavelength where the analyte absorbs.
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
As a control, inject a sample of the corresponding racemate (a 50:50 mixture) to identify the retention times of both enantiomers.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the area under each peak (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Protocol: Assessing Drug-likeness via Experimental LogP Determination
Causality: Lipophilicity, measured as the partition coefficient (LogP), is a critical parameter in drug discovery as it influences solubility, permeability, metabolic stability, and target binding.[29] The shake-flask method is the benchmark, "gold standard" technique for its direct measurement.[30][31][32] A compound's LogP value, often targeted to be less than 5 according to Lipinski's Rule of 5, is a key indicator of its potential for oral bioavailability.[33]
Step-by-Step Methodology (Shake-Flask Method):
-
System Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Saturate 1-octanol with the PBS buffer and, separately, saturate the PBS buffer with 1-octanol by shaking them together for 24 hours and allowing the phases to separate. This pre-equilibration is critical for accurate results.[32]
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[33]
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 1 mL of each).
-
Add a small aliquot of the compound stock solution to the biphasic system.
-
Seal the vial and shake vigorously (or vortex) for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation & Quantification:
-
Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous]
-
The LogP is the base-10 logarithm of P: LogP = log10(P)
-
Section 4: Strategic Selection of Chiral Building Blocks
The optimal choice of a chiral building block is rarely straightforward and involves balancing competing factors. A medicinal chemist must weigh the novelty and potential intellectual property of a complex, custom-synthesized synthon against the speed and cost-effectiveness of using a readily available building block from the chiral pool.
-
Scaffold-Driven Approach: If the goal is to create a rigid molecule with a specific 3D orientation of substituents, a terpene or carbohydrate-based scaffold might be the ideal starting point.
-
Side-Chain/Fragment Approach: If the core of the molecule is achiral and chirality is needed in a peripheral group to interact with a specific pocket of the target protein, an amino acid or hydroxy acid derivative is often the most efficient choice.
-
Biocatalysis and Asymmetric Catalysis: It is crucial to recognize that the classic chiral pool is not the only source of enantiopurity. Modern methods like asymmetric catalysis (e.g., using Noyori or DuPHOS catalysts) and biocatalysis offer powerful routes to synthesize chiral building blocks from achiral starting materials, often with exceptional enantioselectivity.[10][11][34] These methods expand the universe of accessible chiral structures beyond what nature provides directly.
References
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Explain Easson and Stedman hypothetical interaction between the two enant.. [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. nbinno.com [nbinno.com]
- 14. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Switching chirality in amino acids | Research | Chemistry World [chemistryworld.com]
- 17. researchgate.net [researchgate.net]
- 18. rroij.com [rroij.com]
- 19. From carbohydrate leads to glycomimetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring Carbohydrates for Therapeutics: A Review on Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. frontiersin.org [frontiersin.org]
- 23. Frontiers | Therapeutic Applications of Terpenes on Inflammatory Diseases [frontiersin.org]
- 24. Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Application of Terpenoid Compounds in Food and Pharmaceutical Products [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 30. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 32. LogP / LogD shake-flask method [protocols.io]
- 33. researchgate.net [researchgate.net]
- 34. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Evaluating the Conformational Effects of Piperazine Mimetics in Peptides
For researchers in drug discovery, the transformation of a biologically active peptide into a viable therapeutic is a formidable challenge. Peptides, while offering high specificity and potency, are often plagued by poor metabolic stability and low oral bioavailability. A principal strategy to overcome these limitations is the introduction of conformational constraints through peptidomimetics. By locking the peptide into its bioactive conformation, we can enhance receptor binding affinity, improve stability against proteolysis, and optimize pharmacokinetic properties.
Among the vast arsenal of chemical scaffolds used for this purpose, the piperazine ring stands out as a "privileged structure."[1][2] This six-membered heterocycle is not merely a passive linker but an active modulator of peptide conformation. Its inherent structural rigidity and predictable stereochemistry make it an excellent tool for mimicking secondary structures, particularly the ubiquitous β-turn.[3][4][5]
This guide provides an in-depth comparison of piperazine-based mimetics against other common alternatives. We will delve into the causality behind experimental choices for conformational analysis, present detailed protocols for key techniques, and offer a framework for selecting the appropriate mimetic for your drug development program.
The Piperazine Scaffold: A Conformational Anchor
The utility of the piperazine ring stems from its stable chair conformation, which provides a rigid scaffold to orient peptide side chains in a precise three-dimensional arrangement.[6] When incorporated into a peptide backbone, typically replacing two amino acid residues, it can enforce a reversal of the polypeptide chain, effectively mimicking a β-turn structure.
However, this rigidity is coupled with a fascinating conformational complexity. The partial double bond character of the N-acyl bond (the amide bond formed with the peptide chain) restricts rotation, leading to the existence of distinct rotational isomers (rotamers).[7][8] Furthermore, the piperazine ring itself can undergo inversion between two chair conformations. These dynamic processes occur on the NMR timescale and can be characterized using temperature-dependent experiments, providing a deep understanding of the mimetic's behavior in solution.[7][9][10]
Caption: Fig 1. Piperazine scaffold replacing four residues to induce a β-turn.
Alternative Strategies for Conformational Constraint
While piperazine is a powerful tool, it is essential to consider alternatives to find the optimal solution for a given biological target.
-
Pyrrolidine-Based Mimetics: Scaffolds like the trans-pyrrolidine-3,4-dicarboxamide have been successfully designed to serve as effective β-turn mimetics.[11] They offer a different geometric constraint compared to piperazine and can be synthesized in library format to explore various side-chain combinations.
-
Macrocyclization (Stapled Peptides): This strategy involves covalently linking the side chains of two amino acids to create a macrocyclic, often helical, peptide. Computational modeling plays a significant role in designing these "stapled" peptides to enhance stability and cell permeability.[12]
-
N-Methylation: A simpler modification is the methylation of backbone amide nitrogens. This removes a hydrogen bond donor, which can improve membrane permeability, but it also restricts amide bond rotation and can favor specific conformations.[13]
The choice of mimetic depends on the target secondary structure, the required degree of rigidity, synthetic accessibility, and the desired pharmacokinetic profile.
A Comparative Framework for Experimental Evaluation
A rigorous evaluation of a mimetic's conformational impact requires a multi-pronged approach. No single technique tells the whole story; instead, we synthesize insights from solution-state NMR, secondary structure analysis by CD, and high-resolution solid-state structures from X-ray crystallography.
Caption: Fig 2. Workflow for evaluating peptide mimetic conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Blueprint
Causality: NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, which most closely mimics the physiological environment. We use a suite of experiments to build the structure piece by piece. Through-bond correlations (TOCSY) identify amino acid spin systems, while through-space correlations (NOESY) measure distances between protons that are close in space (<5 Å), regardless of their position in the sequence. These NOE-derived distance restraints are the primary data used to calculate the peptide's fold.
Comparative Data:
| Parameter | Native Peptide (Random Coil) | Piperazine-Mimetic Peptide |
| Key NOE | Weak or absent | Strong dαN(i, i+2) |
| ³J(HNHα) Coupling | ~6-7 Hz (averaged) | > 8 Hz (extended) or < 5 Hz (turn) |
| Temperature Coefficient | > -4.5 ppb/K (solvent exposed) | < -4.5 ppb/K (H-bonded) |
Experimental Protocol: 2D NMR for Peptide Structure
-
Sample Preparation: Dissolve 1-2 mg of the lyophilized peptide in 500 µL of a 90% H₂O/10% D₂O solvent system (or a suitable buffer like 20 mM phosphate, pH 6.5). D₂O is required for the instrument's frequency lock. The high water content is crucial for observing exchangeable amide protons.
-
Instrument Setup: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity. Tune and match the probe and shim the magnetic field for optimal resolution.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration and to optimize the spectral width.
-
TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms. This experiment reveals all protons within a single amino acid's spin system, aiding in residue identification.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 150-300 ms. This is the critical experiment for structure determination, as cross-peaks indicate protons that are close in space.
-
Data Processing & Analysis: Process the spectra using software like TopSpin or NMRPipe. Assign all proton resonances using the TOCSY and NOESY data.
-
Structure Calculation: Identify and quantify NOE cross-peaks. Convert these peak volumes into upper-limit distance restraints. Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental restraints.
Circular Dichroism (CD) Spectroscopy: A Rapid Secondary Structure Assessment
Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[14] In peptides, the amide backbone is the dominant chromophore in the far-UV region (190-250 nm).[15] When the backbone is arranged into a regular secondary structure like an α-helix or β-sheet, the transition dipoles of the individual amide bonds couple, producing a characteristic CD spectrum.[15][16] This allows for a rapid, low-resolution assessment of the overall secondary structure content. A random coil peptide will have a different signature from one constrained into a β-turn.
Comparative Data:
| Peptide Sample | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Structure |
| Native Peptide | 198 | -18,000 | Random Coil |
| Piperazine-Mimetic | 215-220 | -8,000 | β-turn / β-sheet |
| Control α-Helix | 208, 222 | -30,000 | α-Helix |
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a stock solution of the peptide in a non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.0). The final concentration should be ~0.1 mg/mL. Ensure the sample is fully dissolved and free of particulates.[17]
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with dry nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV.
-
Blank Measurement: Record a spectrum of the buffer alone in the same quartz cuvette (typically 1 mm path length) that will be used for the sample. This will be subtracted from the sample spectrum.
-
Sample Measurement: Record the CD spectrum of the peptide solution from ~260 nm to 190 nm. Use a scan speed of 50 nm/min, a bandwidth of 1 nm, and average at least 3 scans to improve the signal-to-noise ratio.
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues. This normalization allows for comparison between different peptides.
X-ray Crystallography: The Definitive Solid-State Structure
Causality: While NMR and CD provide crucial information about the peptide's ensemble behavior in solution, X-ray crystallography provides a single, static, high-resolution snapshot of the molecule in its crystalline state. This method is unparalleled for visualizing the precise bond angles, distances, and atomic positions imposed by the mimetic scaffold.[18] Crystal structures of piperazine-containing molecules consistently confirm the thermodynamically favored chair conformation and provide invaluable data for validating and refining computational models.[19][20]
Experimental Protocol: Peptide Crystallization (Brief Outline)
-
Concentration & Purity: The peptide must be of very high purity (>98%) and concentrated to 5-20 mg/mL in a low-salt buffer.
-
Crystallization Screening: Use commercial screening kits (e.g., Hampton Research, Qiagen) to test hundreds of different conditions (precipitants, buffers, salts, additives) for crystal formation. The hanging drop or sitting drop vapor diffusion method is most common.
-
Crystal Optimization: Once initial "hits" (small crystals) are found, systematically vary the conditions around the hit to grow larger, single, diffraction-quality crystals.
-
Data Collection: Cryo-cool a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Structure Solution & Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the peptide into the density. Refine the model to best fit the experimental data.
Summary & Recommendations
The selection of a peptidomimetic is a critical decision in the drug design process. Piperazine offers a synthetically accessible and conformationally reliable scaffold for inducing β-turn structures. Its primary advantage is its well-defined chair geometry that acts as a rigid anchor. However, researchers must be aware of the potential for rotamers, which can complicate structural analysis but may also be exploited for receptor binding.
Caption: Fig 3. Decision matrix for selecting a peptide mimetic.
Ultimately, the optimal approach involves a synergistic combination of rational design, chemical synthesis, and rigorous biophysical characterization. By employing the experimental framework detailed in this guide, researchers can confidently evaluate the conformational effects of piperazine and other mimetics, accelerating the development of next-generation peptide therapeutics.
References
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The design and synthesis of mimetics of peptide beta-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Bicyclic Piperazine Mimetics of the Peptide βâTurn Assembled via the CastagnoliâCushman Reaction - figshare - Figshare [figshare.com]
- 6. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epochjournals.com [epochjournals.com]
- 13. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 14. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 17. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analysis of Enantiomeric Excess in Asymmetric Synthesis
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical composition of molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the accurate and precise determination of enantiomeric excess (ee).[1] This guide offers an objective comparison of the principal analytical techniques employed for this purpose, providing researchers, scientists, and drug development professionals with the data and methodologies required to select the most appropriate technique for their needs.
The accurate determination of enantiomeric excess is a critical quality attribute for chiral molecules, which are key building blocks in the synthesis of many pharmaceuticals.[2] A racemic mixture, which contains equal amounts of both enantiomers (50:50), has an enantiomeric excess of 0%, whereas a completely pure enantiomer has an ee of 100%.[3][4]
Calculating Enantiomeric Excess
Enantiomeric excess is a measure of the purity of a chiral substance.[3] It can be calculated using the following formulas:
-
From the percentage of each enantiomer: ee% = |% Major Enantiomer - % Minor Enantiomer|[3]
-
From the concentration of each enantiomer: ee% = (|[Major Enantiomer] - [Minor Enantiomer]| / |[Major Enantiomer] + [Minor Enantiomer]|) x 100[5]
-
From optical rotation (less reliable): ee% = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100[5][6]
It is important to note that polarimetry is often considered an unreliable method for determining enantiomeric excess due to potential inaccuracies.[7][8]
Core Analytical Techniques for Enantiomeric Excess Determination
The primary methods for determining enantiomeric excess include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1][9] The choice of method is often dictated by the physicochemical properties of the analyte, the required sensitivity, sample throughput, and available instrumentation.[1][10]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[][12][13] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[13][14]
Principle of Separation: Chiral HPLC utilizes an asymmetric chromatographic system to separate enantiomers.[15] This is most commonly achieved by using a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[15][16] Common CSPs include polysaccharide derivatives (e.g., cellulose, amylose), proteins, Pirkle-type phases, macrocyclic glycopeptides, and cyclodextrins.[15][17]
Experimental Workflow:
Caption: Chiral HPLC workflow for ee determination.
Detailed Experimental Protocol (Example for a generic analyte):
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[13]
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak series) is often a good starting point.[13]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve baseline separation.[14]
-
Flow Rate: Typically set between 0.5 and 1.0 mL/min.[14]
-
Column Temperature: Maintained at a constant temperature, for instance, 25 °C, to ensure reproducibility.[14]
-
Detection: UV detection at a wavelength where the analyte absorbs.[14]
-
Data Analysis:
Chiral Gas Chromatography (GC)
Chiral GC is a highly selective and valuable tool for the analysis of volatile and semi-volatile enantiomers.[19] This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[13]
Principle of Separation: Similar to chiral HPLC, chiral GC separates enantiomers based on their differential interactions with a chiral stationary phase.[20] The formation of transient diastereomeric complexes with different stabilities leads to different retention times for the enantiomers.
Experimental Workflow:
Caption: Chiral GC workflow for ee determination.
Detailed Experimental Protocol (Example for a generic volatile analyte):
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[13]
-
Chiral Stationary Phase: A fused silica capillary column coated with a cyclodextrin-based chiral stationary phase.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]
-
Injector and Detector Temperatures: The injector temperature is typically set 20-50 °C above the boiling point of the least volatile component, and the detector temperature is set higher than the final oven temperature.[14]
-
Oven Temperature Program: An initial temperature is held, followed by a temperature ramp to ensure separation and elution.[14]
-
Data Analysis: The procedure for data analysis is the same as for chiral HPLC, involving the integration of peak areas from the chromatogram.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful tool for determining enantiomeric excess.[21] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce a chemical shift difference between them.[21] This can be achieved using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[22][23]
Principle of Differentiation:
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[21][24] This results in different electronic environments for the nuclei of the two enantiomers, leading to separate signals in the NMR spectrum.[25] The enantiomeric excess is determined by integrating these distinct signals.[25][26]
-
Chiral Derivatizing Agents (CDAs): CDAs react covalently with the analyte's enantiomers to form stable diastereomers.[24] These diastereomers have distinct NMR spectra, allowing for the determination of their ratio by integration.[27]
Experimental Workflow (using a Chiral Solvating Agent):
Caption: NMR workflow for ee determination using a CSA.
Detailed Experimental Protocol (Example using a CSA):
-
Sample Preparation: Dissolve the analyte in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of CSA: Add an appropriate chiral solvating agent. The choice of CSA is crucial and depends on the analyte's functional groups.[10] The molar ratio of CSA to the analyte may need optimization.[10]
-
NMR Acquisition: Acquire a high-resolution NMR spectrum (e.g., ¹H NMR).
-
Data Analysis:
-
Identify the signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these distinct signals.
-
Calculate the enantiomeric excess based on the integration values. The accuracy of the integration should be verified using samples of known enantiomeric composition.[10]
-
Quantitative Performance Comparison
The selection of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[1] The following table summarizes key quantitative performance metrics for the most common analytical methods.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase.[2] | Differential interaction with a chiral stationary phase.[2] | Formation of diastereomeric complexes leading to distinct NMR signals.[2] |
| Sample Preparation | Dissolution in mobile phase. | Dissolution in a volatile solvent; derivatization may be required.[2] | Simple mixing with a chiral auxiliary.[2] |
| Analysis Time | ~15-20 minutes per sample.[2] | ~30 minutes per sample.[2] | ~5-15 minutes per sample.[2] |
| Resolution | Excellent resolution can be achieved.[2] | High resolution can be achieved with appropriate chiral columns.[2] | Dependent on the choice of chiral auxiliary and NMR field strength.[2] |
| Sensitivity (LOD/LOQ) | High sensitivity; LOD and LOQ can be in the low µg/mL range.[2] | High sensitivity; LOD and LOQ can be in the low µg/mL range.[2] | Generally lower than chromatographic methods.[2] |
| Solvent Consumption | Moderate to high. | Low (carrier gas).[2] | Low (~0.5-1 mL of deuterated solvent per sample).[2] |
| Non-destructive | No | No | Yes |
Conclusion and Recommendations
Both chiral chromatography and NMR spectroscopy are powerful techniques for the determination of enantiomeric excess. Chiral GC and HPLC provide excellent resolution and sensitivity, making them ideal for accurate quantification, especially for detecting trace amounts of the undesired enantiomer.[2] NMR spectroscopy, on the other hand, offers a rapid, non-destructive, and less solvent-intensive method that is well-suited for reaction monitoring and high-throughput screening.[2] The ultimate choice of method will depend on the specific requirements of the analysis, including the properties of the analyte, the desired level of accuracy and sensitivity, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Asymmetric synthesis Introduction enantiomeric excess | PPTX [slideshare.net]
- 5. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 6. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. Chiral Compound Enantiomeric Excess (ee) Value Analytical Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CHIRAL HPLC | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 18. physicsforums.com [physicsforums.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. gcms.cz [gcms.cz]
- 21. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. arpi.unipi.it [arpi.unipi.it]
- 24. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Hazard Assessment and Core Safety Principles
Structurally similar compounds, such as Benzyl 3-Oxopiperazine-1-carboxylate, are classified with specific hazard statements, including causing skin and serious eye irritation.[2] The piperazine moiety itself is associated with severe skin burns, eye damage, and potential allergic reactions.[1] Therefore, it is imperative to handle (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate as a hazardous substance.
Key Hazards to Consider:
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.
-
Serious Eye Damage: Direct contact with the eyes can cause serious irritation or damage.[2]
-
Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.[3]
Given these potential hazards, all waste generated from the handling of this compound, including contaminated personal protective equipment (PPE) and laboratory consumables, must be treated as hazardous waste.[1][4]
Regulatory Framework: Adherence to EPA Guidelines
In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste produced monthly.[5] It is crucial to understand your facility's generator status, as this dictates specific storage and disposal requirements.[5][6]
Many academic and research laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more flexibility for managing laboratory hazardous waste.[7][8] Regardless of the specific regulations your institution follows, all chemical waste must be managed in a way that protects human health and the environment.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, always don the appropriate PPE:
-
Safety Goggles: To protect against splashes and eye contact.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling this type of compound.
-
Laboratory Coat: To protect skin and clothing from contamination.
Waste Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent incompatible materials from mixing.
-
Solid Waste:
-
Place contaminated solid waste, such as weighing paper, gloves, and pipette tips, into a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant").
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound, including reaction residues and cleaning solvents, in a separate, dedicated liquid hazardous waste container.
-
The container must be securely sealed and clearly labeled as described for solid waste. Never mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Table 1: Waste Container Compatibility
| Waste Type | Recommended Container Material | Incompatible Materials to Avoid Mixing With |
| Solid Waste | High-density polyethylene (HDPE) | Strong oxidizing agents, strong acids |
| Liquid Waste | Glass or HDPE | Strong oxidizing agents, strong acids |
Waste Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]
-
Keep waste containers securely closed when not in use.
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the SAA is clearly marked.
Final Disposal
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[4] This waste will likely require high-temperature incineration to ensure complete destruction.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a universal spill absorbent to contain the spill.[9] For solid spills, carefully cover the material to prevent dust from becoming airborne.
-
Collect the Waste: Carefully collect the absorbed material or spilled solid into the designated hazardous waste container.
-
Decontaminate the Area: Thoroughly decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[1] Dispose of all cleaning materials as hazardous waste.
Diagram 1: Disposal Decision Workflow
Caption: Logical workflow for the safe disposal of this compound.
Decontamination Procedures
Any non-disposable equipment, such as glassware or spatulas, that comes into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this rinse as hazardous liquid waste.
-
Wash: Wash the equipment with soap and hot water.
-
Final Rinse: Rinse with deionized water.
-
Dry: Allow the equipment to dry completely before reuse.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding our collective responsibility to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 9. How to Quickly Clean Up Unidentified Spills | Lab Manager [labmanager.com]
Personal protective equipment for handling (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Comprehensive Safety & Handling Guide: (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound. The procedures outlined here are synthesized from established safety data for structurally related piperazine and carbamate compounds, ensuring a robust framework for risk mitigation in the laboratory.
Hazard Assessment & Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is a substituted piperazine derivative containing a carbamate functional group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact stereoisomer is not widely available, data from close structural analogs allows for a reliable hazard assessment.[1]
The primary hazards are associated with its potential to cause irritation upon contact and toxicity if ingested or inhaled.[2][3] The piperazine moiety is known to be a potential skin and respiratory sensitizer, capable of causing irritation, burns, and allergic reactions.[1][4][5]
Table 1: Chemical Identity and GHS Hazard Classification
| Identifier | Information |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1373232-22-4[2] |
| Molecular Formula | C₁₃H₁₆N₂O₃[2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3][6][7][8] |
| Signal Word | Warning[2][6][7] |
| GHS Pictograms | Irritant (Exclamation Mark) |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure through dermal contact, inhalation, or accidental splashes. The selection of PPE is not merely a checklist; it is the final and most personal line of defense in a well-designed safety system. The rationale behind each piece of equipment is as critical as the equipment itself.
The foundation of laboratory safety is the "Hierarchy of Controls," which prioritizes systemic solutions over individual actions. PPE, while essential, is the last level of this hierarchy.
Caption: The Hierarchy of Controls prioritizes safer lab practices.
Table 2: Required Personal Protective Equipment
| Protection Area | Required Equipment | Rationale & Causality |
|---|---|---|
| Eye & Face | Tightly-fitting safety goggles or a full-face shield.[3][5][9] | Prevents Serious Eye Irritation (H319): Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious and potentially lasting eye damage.[6] |
| Skin & Body | Chemical-resistant nitrile gloves (minimum). Consider double-gloving. A dedicated, buttoned lab coat. | Prevents Skin Irritation (H315) & Dermal Absorption: The piperazine structure can cause significant skin irritation.[6] Carbamates as a class can be absorbed through the skin.[10] Nitrile gloves provide an effective barrier. A lab coat prevents contamination of personal clothing. |
| Respiratory | Required: Use within a certified chemical fume hood. Contingent: If aerosolization or dust generation is unavoidable outside a hood, a NIOSH-approved respirator with a particulate filter is mandatory. | Prevents Respiratory Irritation (H335): Fine powders can be easily inhaled, causing irritation to the nose, throat, and lungs.[6][7] A fume hood provides the primary engineering control to capture and exhaust these particulates away from the user. |
Safe Handling & Operational Workflow
Adherence to a standardized workflow minimizes variability and the potential for error or exposure. All handling of this compound solid should occur within a designated area, preferably inside a chemical fume hood.
Caption: A structured workflow for handling the chemical safely.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and certified. Don all required PPE as specified in Table 2. Prepare your work surface by laying down absorbent, disposable bench paper.
-
Weighing: Conduct all weighing operations on a tared weigh paper or in a suitable container inside the fume hood to contain any dust.
-
Handling: Use spatulas and other equipment dedicated to this chemical to prevent cross-contamination. Avoid any actions that could generate dust, such as rapid movements or pouring from a height.
-
Post-Handling: After use, securely seal the primary container.
-
Personal Hygiene: Once the experimental procedure is complete and waste is secured, remove gloves and lab coat. Immediately wash hands thoroughly with soap and water.[9][11] Do not eat, drink, or apply cosmetics in the laboratory area.[9][12]
Emergency Procedures: Spills & Exposure
Accidents are preventable, but preparedness is essential.
Spill Management:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Contain: If the spill is small and you are trained to handle it, wear full PPE (including respiratory protection if necessary). Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][4]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][4] Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing.[5] Flush the affected area with copious amounts of water for at least 15 minutes.[3][13] If irritation persists, seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][13] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal & Decontamination Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste.[1] Cross-contamination of waste streams can create unforeseen hazards and violate regulatory compliance.
Caption: Proper segregation is key to the chemical waste lifecycle.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Use a dedicated, clearly labeled hazardous waste container for all solid waste, including contaminated gloves, weigh papers, and pipette tips.[1] Liquid waste containing the compound should be collected in a separate, compatible, and labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container closed and sealed when not in use.[14] Store it in a designated satellite accumulation area with secondary containment.
-
Decontamination: Thoroughly decontaminate non-disposable equipment (e.g., spatulas, glassware) that has come into contact with the chemical. This should be done with an appropriate solvent (like ethanol or isopropanol), followed by a thorough wash with soap and water.[1] All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Final Disposal: Arrange for the collection of the sealed waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final disposal, which typically involves high-temperature incineration.[4][14]
References
- 1. benchchem.com [benchchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C14H17NO3 | CID 46941997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. nj.gov [nj.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
